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An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5,8-dimethoxy-quinolin-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Preamble: Charting a Course for a Novel Quinolone The quinoline and quinolin-4-one scaffolds a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: Charting a Course for a Novel Quinolone

The quinoline and quinolin-4-one scaffolds are cornerstones of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific compound, 5,8-dimethoxy-quinolin-4-ol, is a substituted quinolone whose biological profile is not yet extensively characterized in peer-reviewed literature.[3] This guide, therefore, serves as a comprehensive roadmap for the systematic in vitro investigation of its mechanism of action.

Leveraging established activities of structurally analogous compounds, we will outline the most probable biological targets and signaling pathways. This document is structured not as a rigid template, but as a logical, field-proven workflow—from broad phenotypic screening to specific target identification—to empower researchers to thoroughly and efficiently unravel the therapeutic potential of this promising molecule.

Part 1: Postulated Biological Activities & Mechanisms of Action Based on Analog Research

The biological activities of quinoline derivatives are profoundly influenced by the nature and position of their substituents.[4] The presence of two electron-donating methoxy groups on the 5,8-dimethoxy-quinolin-4-ol ring may significantly influence its interaction with biological targets.[3] Based on extensive research into the broader quinolin-4-one class, we can postulate several primary mechanisms of action that warrant investigation.

Antiproliferative and Cytotoxic Effects

A substantial body of evidence points to the antiproliferative potential of quinolin-4-one derivatives against a wide array of cancer cell lines.[3][5] This activity is often multifactorial.

  • Enzyme Inhibition: Many quinoline derivatives function by inhibiting key enzymes essential for cancer cell proliferation and survival.[3] Prominent targets include:

    • Receptor Tyrosine Kinases (RTKs): Such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[6]

    • Topoisomerases: These enzymes are critical for DNA replication and repair; their inhibition leads to DNA damage and cell death.[3][6]

    • PI3K/AKT/mTOR Pathway Components: This pathway is a central regulator of cell growth, proliferation, and survival, and its over-activation is a hallmark of many cancers.[3][7][8] Several quinoline derivatives have been identified as inhibitors of this cascade.[3][9]

  • DNA Intercalation: The planar structure of the quinoline ring is well-suited to insert itself between DNA base pairs, disrupting DNA replication and transcription and ultimately inducing apoptosis.[3][10]

  • Induction of Apoptosis: Beyond DNA damage, quinolines can trigger programmed cell death by modulating pro- and anti-apoptotic proteins and activating the caspase cascade.[3][11]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a common mechanism for anticancer agents. Quinoline alkaloids have been shown to cause cell cycle arrest, often at the G2/M or sub-G1 phase, in a dose-dependent manner.[2][3]

Hypothesized Modulation of the PI3K/AKT/mTOR Signaling Pathway

Given its frequent dysregulation in cancer and its known sensitivity to quinoline-based inhibitors, the PI3K/AKT/mTOR pathway represents a high-priority target for investigation.[3][9][12] The binding of 5,8-dimethoxy-quinolin-4-ol to PI3K or a downstream kinase like AKT or mTOR could inhibit the entire signaling cascade, leading to decreased cell proliferation and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits Compound 5,8-dimethoxy-quinolin-4-ol Compound->PI3K Hypothesized Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Other Potential Bioactivities

The quinoline scaffold's versatility suggests other potential mechanisms:

  • Neuroprotective/Neuro-active Effects: Structurally related compounds have shown inhibitory activity against enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE).[13][14]

  • Antimicrobial Activity: Quinolones are famous for their antibacterial properties, and novel derivatives are frequently screened for activity against various bacterial and fungal strains.[15][16]

  • Antioxidant Activity: Many quinolinol derivatives exhibit potent antioxidant effects by scavenging free radicals, a property that can be readily assessed using methods like the DPPH assay.[15][17]

Part 2: A Systematic Experimental Workflow for Mechanistic Investigation

To elucidate the precise mechanism of action, a tiered, systematic approach is essential. This workflow ensures that broad biological effects are confirmed before investing in more resource-intensive, target-specific assays.

Workflow cluster_tier1_assays cluster_tier2_assays cluster_tier3_assays Tier1 Tier 1: Primary Screening (Broad Bioactivity) Cytotoxicity Cytotoxicity Assay (MTT) vs. Cancer Cell Panel Tier1->Cytotoxicity Antioxidant Antioxidant Assay (DPPH) Tier1->Antioxidant Antimicrobial Antimicrobial Assay (MIC) Tier1->Antimicrobial Tier2 Tier 2: Elucidating Antiproliferative MOA (If Cytotoxic) Cytotoxicity->Tier2 Conclusion Formulate Mechanistic Hypothesis Antioxidant->Conclusion Antimicrobial->Conclusion CellCycle Cell Cycle Analysis (Flow Cytometry) Tier2->CellCycle Apoptosis Apoptosis Assay (Caspase 3/7 Activity) Tier2->Apoptosis Tier3 Tier 3: Identifying Specific Molecular Targets (Based on Tier 2 Results) CellCycle->Tier3 Apoptosis->Tier3 DNA_Binding DNA Intercalation Assay (Ethidium Bromide Displacement) Tier3->DNA_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, AChE) Tier3->Enzyme_Inhibition DNA_Binding->Conclusion Enzyme_Inhibition->Conclusion

Caption: A proposed experimental workflow for mechanism of action determination.

Tier 1: Broad-Spectrum Bioactivity Screening

The initial phase aims to identify the primary biological activity of the compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Causality: This assay is a crucial first step to determine if the compound has antiproliferative or cytotoxic effects, which are common activities for quinoline derivatives.[13] It measures metabolic activity, providing a robust indicator of cell viability.[3]

  • Materials:

    • Human cancer cell lines (e.g., HCT-116 for colon, MCF-7 for breast, A549 for lung).[3]

    • 96-well flat-bottom plates.[3]

    • Complete culture medium (e.g., DMEM with 10% FBS).[3]

    • 5,8-dimethoxy-quinolin-4-ol dissolved in DMSO (stock solution).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3]

    • Solubilization buffer (e.g., DMSO or 0.01M HCl in 10% SDS).[18]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow attachment.[3]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 to 72 hours.[3]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form purple formazan crystals.[13]

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the crystals.[18]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Protocol 2: Antioxidant Capacity Assay (DPPH Radical Scavenging)

  • Causality: The quinolinol structure suggests potential antioxidant activity. The DPPH assay is a rapid and reliable method to measure a compound's ability to act as a free radical scavenger.[19][20]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).[1]

    • Test compound and a standard antioxidant (e.g., ascorbic acid) dissolved in methanol.[1]

    • Methanol.

    • 96-well plate.

  • Step-by-Step Methodology:

    • Sample Preparation: Prepare serial dilutions of the test compound and ascorbic acid in methanol.[1]

    • Reaction: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the various sample concentrations. A control well should contain 100 µL DPPH and 100 µL methanol.[21]

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Absorbance Measurement: Measure the absorbance at 517 nm.[19]

    • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100. Determine the IC50 value.[1]

Protocol 3: Antimicrobial Activity Assay (Broth Microdilution for MIC)

  • Causality: To assess the well-known antimicrobial potential of the quinolone scaffold, the Minimum Inhibitory Concentration (MIC) must be determined. This assay identifies the lowest concentration of the compound that prevents visible microbial growth.[16][17]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Fungal strains (e.g., Candida albicans).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth).

    • 96-well plates.

  • Step-by-Step Methodology:

    • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate using broth, typically from 128 µg/mL down to 0.25 µg/mL.

    • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[17]

    • Incubation: Add the inoculum to the wells and incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed.[16]

Tier 2: Elucidating the Antiproliferative Mechanism

If significant cytotoxicity is observed in Tier 1, the following assays will dissect the underlying cellular mechanism.

Protocol 4: Cell Cycle Analysis via Flow Cytometry

  • Causality: This protocol determines if the compound's cytotoxic effect is due to an arrest at a specific phase of the cell cycle, a common mechanism for anticancer drugs.[2][22] Flow cytometry provides a quantitative distribution of cells in G0/G1, S, and G2/M phases based on DNA content.[23]

  • Materials:

    • Cancer cells treated with the compound at its IC50 concentration for 24 or 48 hours.[3]

    • Phosphate-Buffered Saline (PBS).

    • 70% cold ethanol for fixation.

    • Propidium Iodide (PI) staining solution with RNase A.

    • Flow cytometer.

  • Step-by-Step Methodology:

    • Cell Treatment & Harvesting: Treat cells as described. Harvest both adherent and floating cells, and wash with cold PBS.

    • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining buffer. Incubate for 30 minutes in the dark.

    • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

    • Data Interpretation: Use cell cycle analysis software to quantify the percentage of cells in each phase (G0/G1, S, G2/M) and identify any significant accumulation in a particular phase compared to the control.[24]

Protocol 5: Apoptosis Detection (Caspase-3/7 Activity Assay)

  • Causality: To confirm if cell death occurs via apoptosis, this assay measures the activity of executioner caspases-3 and -7, which are key mediators of programmed cell death.[25][26]

  • Materials:

    • Cancer cells cultured in a 96-well plate (white-walled for luminescence).

    • Luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7).

    • Luminometer.

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Seed cells and treat with the compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 12, 24, 48 hours).

    • Reagent Addition: Add the caspase-glo reagent directly to the wells, following the manufacturer's protocol. This reagent contains a luminogenic substrate for caspase-3/7 and lyses the cells.[27]

    • Incubation: Incubate at room temperature for 1-2 hours to allow the signal to stabilize.

    • Measurement: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: An increase in luminescence compared to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis.

Tier 3: Identifying Specific Molecular Targets

Based on results from Tier 2 (e.g., evidence of S-phase arrest might suggest a DNA-interacting agent), these more specific assays can be performed.

Protocol 6: DNA Intercalation Assay (Ethidium Bromide Displacement)

  • Causality: This assay provides evidence for a direct interaction between the compound and DNA. Ethidium bromide (EtBr) is a fluorescent dye that intercalates into DNA. If the test compound also intercalates, it will displace the EtBr, causing a measurable decrease in fluorescence.[28][29]

  • Materials:

    • Calf Thymus DNA (ct-DNA).

    • Ethidium Bromide (EtBr) solution.

    • Tris-HCl buffer.

    • Fluorometer.

  • Step-by-Step Methodology:

    • Complex Formation: Prepare a solution of ct-DNA and EtBr in buffer and incubate to allow the formation of the DNA-EtBr complex.[28]

    • Initial Measurement: Measure the initial fluorescence of the complex (Excitation: ~520 nm, Emission: ~600 nm).[30]

    • Titration: Add increasing concentrations of the test compound to the DNA-EtBr solution.

    • Fluorescence Measurement: After each addition, incubate briefly and measure the fluorescence intensity.

    • Data Analysis: A significant quenching (decrease) of the fluorescence intensity indicates that the compound is displacing EtBr and binding to DNA, likely through intercalation.[29][31]

Protocol 7: Enzyme Inhibition Assay (Acetylcholinesterase Inhibition - Ellman's Method)

  • Causality: To explore potential neuro-active properties, this colorimetric assay is the gold standard for measuring AChE inhibition.[32] It quantifies the activity of AChE by measuring the production of a yellow-colored product.[10]

  • Materials:

    • Acetylcholinesterase (AChE) enzyme.

    • Acetylthiocholine iodide (ATChI) as the substrate.[32]

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[32]

    • Phosphate buffer (pH 8.0).

    • 96-well plate and microplate reader.

  • Step-by-Step Methodology:

    • Assay Setup: In a 96-well plate, add phosphate buffer, various dilutions of the test compound, and the AChE enzyme solution. Incubate for 10-15 minutes.[6][32]

    • Reaction Initiation: Add DTNB solution to all wells, followed by the ATChI substrate to initiate the reaction.[32]

    • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.[32]

    • Data Analysis: The rate of color formation is proportional to AChE activity. Calculate the percentage of inhibition for each compound concentration compared to the control (no inhibitor) and determine the IC50 value.[6]

Part 3: Data Presentation & Interpretation

All quantitative data should be summarized for clear comparison and interpretation.

Table 1: Summary of In Vitro Biological Activity for 5,8-dimethoxy-quinolin-4-ol

Assay Type Target/Cell Line Endpoint Result (e.g., IC50 in µM) Positive Control
Cytotoxicity HCT-116 Cell Viability Experimental Value Doxorubicin
MCF-7 Cell Viability Experimental Value Doxorubicin
A549 Cell Viability Experimental Value Doxorubicin
Antioxidant DPPH Radical Scavenging Experimental Value Ascorbic Acid
Antimicrobial S. aureus Growth Inhibition MIC (µg/mL) Ciprofloxacin
E. coli Growth Inhibition MIC (µg/mL) Ciprofloxacin
Apoptosis HCT-116 Caspase-3/7 Activity Fold Increase vs. Control Staurosporine

| Enzyme Inhibition | Acetylcholinesterase | Enzyme Activity | Experimental Value | Galantamine |

This table should be populated with experimentally derived data.

By synthesizing the results from this multi-tiered workflow, a robust, evidence-based hypothesis for the mechanism of action of 5,8-dimethoxy-quinolin-4-ol can be constructed. For instance, potent cytotoxicity (Tier 1) combined with G2/M cell cycle arrest and caspase activation (Tier 2), along with positive results in the DNA intercalation assay (Tier 3), would strongly suggest a mechanism involving DNA damage leading to apoptotic cell death. Conversely, a lack of cytotoxicity but potent AChE inhibition would direct future research toward neuro-active applications.

Conclusion

While the precise mechanism of action of 5,8-dimethoxy-quinolin-4-ol remains to be formally elucidated, the extensive research on the quinolin-4-one class provides a powerful predictive framework. The antiproliferative, enzyme-inhibitory, and antioxidant activities commonly observed in these scaffolds suggest that 5,8-dimethoxy-quinolin-4-ol is a compelling candidate for further study. The systematic experimental workflow detailed in this guide offers a validated and logical roadmap for researchers to rigorously unravel its biological functions, identify its primary molecular targets, and ultimately determine its therapeutic potential.

References

  • The Elusive Mechanism of 5,8-Dimethoxy-2-methylquinolin-4-ol: A Technical Overview Based on Analog Research - Benchchem.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds - Benchchem.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds - Benchchem.
  • Comparative Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol Analogs in Drug Discovery - Benchchem.
  • Synthesis of Some Novel Quinolinols with In-vitro Antimicrobial, and Antioxidant Activity.
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8" - Benchchem.
  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC.
  • Application Notes and Protocols for DNA Intercalation Assay of Benz(a)acridine, 10-methyl- - Benchchem.
  • Synthesis and Characterization of Novel Antioxidant Compounds: An In-depth Technical Guide - Benchchem.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC.
  • Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed.
  • 2.2.9. DNA intercalation assay - Bio-protocol.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
  • A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity | Accounts of Chemical Research - ACS Publications.
  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific.
  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing.
  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - MDPI.
  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO.
  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Semantic Scholar.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed.
  • DPPH Assay Protocol with Ascorbic Acid | PDF | Spectrophotometry | Absorbance - Scribd.
  • Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - TW.
  • Cell cycle analyzed by flow cytometry (A: G1 phase; B: S phase; C - ResearchGate.
  • The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl - MDPI.
  • A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry - MDPI.
  • A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity - ResearchGate.
  • Cell Cycle Analysis: Flow Cytometry & Imaging Methods - Revvity.
  • Template for Communications for the Journal of the American Chemical Society - Rsc.org.
  • Homogeneous Caspases Assay, fluorimetric - Sigma-Aldrich.
  • Caspase-3/7 Cell-Based Activity Assay Kit - Cayman Chemical.
  • Caspase 3 Activity Assay Kit - MP Biomedicals.
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC.
  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products - MDPI.
  • Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/Bis-2(1H)-Quinolinone Hybrids - MDPI.
  • PI3K/AKT/mTOR pathway - Wikipedia.
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH.
  • The PI3K/Akt/mTOR signaling pathway. Stimulation of this... - ResearchGate.
  • PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals - Bio-Connect.

Sources

Exploratory

crystal structure and molecular geometry of 5,8-dimethoxy-quinolin-4-ol

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 5,8-Dimethoxy-quinolin-4-ol Introduction Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 5,8-Dimethoxy-quinolin-4-ol

Introduction

Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 5,8-dimethoxy-quinolin-4-ol molecule is a member of this important class of heterocyclic compounds. Its therapeutic potential is intrinsically linked to its three-dimensional structure, which governs its interactions with biological targets. The precise arrangement of its atoms—its molecular geometry—and the packing of its molecules in the solid state—its crystal structure—are critical determinants of its physicochemical properties, such as solubility and bioavailability, and its pharmacological activity.

As of the date of this guide, a definitive experimental crystal structure for 5,8-dimethoxy-quinolin-4-ol has not been deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[2][3] This guide, therefore, serves a dual purpose. First, it provides a robust, step-by-step framework for the experimental determination of its crystal structure, from chemical synthesis to single-crystal X-ray diffraction. Second, it presents a detailed computational analysis using Density Functional Theory (DFT) to predict its molecular geometry, offering valuable structural insights in the absence of experimental data. This integrated approach provides researchers, scientists, and drug development professionals with a comprehensive roadmap for the complete structural elucidation of this promising molecule.

Part I: Experimental Determination of Crystal Structure

The unambiguous determination of a molecular structure is achieved through single-crystal X-ray diffraction.[4] This process requires a pure, crystalline sample, which necessitates a reliable synthesis and a meticulous crystallization process.

Synthesis and Purification

The synthesis of 5,8-dimethoxy-quinolin-4-ol can be effectively achieved via the Conrad-Limpach reaction, a well-established method for preparing 4-hydroxyquinolines.[5] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.

Experimental Protocol: Synthesis of 5,8-Dimethoxy-quinolin-4-ol

  • Step 1: Intermediate Formation.

    • In a round-bottom flask, combine equimolar amounts of 2,5-dimethoxyaniline and ethyl acetoacetate.

    • Add a catalytic amount of a weak acid (e.g., 2-3 drops of acetic acid).

    • Heat the mixture with stirring at 100-120 °C for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Remove the water and ethanol formed during the reaction under reduced pressure to yield the crude enamine intermediate, which can often be used directly in the next step.[6]

  • Step 2: Thermal Cyclization.

    • Add the crude intermediate from Step 1 to a high-boiling point, inert solvent such as diphenyl ether.[1][6]

    • Heat the mixture to 250-260 °C with vigorous stirring and maintain this temperature for 30-60 minutes. The product is expected to precipitate from the hot solvent.

    • Carefully cool the reaction mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the residual high-boiling solvent.

  • Step 3: Purification.

    • The crude product is a polar compound and can be effectively purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield pure 5,8-dimethoxy-quinolin-4-ol.[6]

Single Crystal Growth

The success of X-ray crystallography is entirely dependent on the quality of the single crystal.[7] The goal is to grow a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm).[4] This is often the most challenging step and requires screening various conditions.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Screen a range of solvents to find a system where the purified compound has moderate solubility. Common solvents for quinoline derivatives include ethanol, methanol, acetone, and ethyl acetate.[4]

  • Method Application: Employ the following standard crystallization techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Filter the solution into a clean vial and cover it with a perforated lid to allow for the slow evaporation of the solvent.[8]

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.[4]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[8]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and dry them.

G cluster_synthesis Synthesis & Purification cluster_crystal Single Crystal Growth syn_start Reactants: 2,5-Dimethoxyaniline Ethyl Acetoacetate condensation Condensation (100-120°C) syn_start->condensation cyclization Thermal Cyclization (250-260°C in Diphenyl Ether) condensation->cyclization filtration Filtration & Washing cyclization->filtration purification Recrystallization filtration->purification pure_product Pure 5,8-Dimethoxy-quinolin-4-ol purification->pure_product screening Solvent Screening pure_product->screening evaporation Slow Evaporation screening->evaporation Select Method cooling Slow Cooling screening->cooling Select Method diffusion Vapor Diffusion screening->diffusion Select Method crystal High-Quality Single Crystal evaporation->crystal cooling->crystal diffusion->crystal

Caption: Workflow for Synthesis and Crystallization.

Single-Crystal X-ray Crystallography

With a suitable crystal, its three-dimensional structure can be determined. This involves exposing the crystal to an X-ray beam and analyzing the resulting diffraction pattern.[7]

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, often at a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. As the crystal is rotated, it is irradiated with X-rays, and a series of diffraction images are collected.[9]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[7]

G crystal Single Crystal mount Mount Crystal on Goniometer crystal->mount diffractometer Place in X-ray Diffractometer mount->diffractometer data_collection Collect Diffraction Data diffractometer->data_collection processing Data Processing (Unit Cell, Space Group) data_collection->processing solve Structure Solution (Phase Problem) processing->solve refine Model Building & Refinement solve->refine final_structure Final Crystal Structure (Coordinates, Bonds, Angles) refine->final_structure

Caption: Workflow for X-ray Crystallography.

Part II: Computational Analysis of Molecular Geometry

In parallel with experimental efforts, or when high-quality crystals cannot be obtained, computational chemistry provides a powerful tool for predicting molecular geometry.[10] Density Functional Theory (DFT) is a robust method for calculating the electronic structure and optimizing the geometry of molecules.[11][12]

Methodology for DFT Calculations

The protocol below outlines a standard procedure for the geometry optimization of 5,8-dimethoxy-quinolin-4-ol using quantum chemistry software.

Computational Protocol: Geometry Optimization

  • Initial Structure Generation: Construct the 2D structure of 5,8-dimethoxy-quinolin-4-ol and convert it to an initial 3D structure using a molecular editor.

  • Computational Method Selection:

    • Software: Utilize a quantum chemistry package such as Gaussian or ORCA.[13]

    • Method: Employ Density Functional Theory (DFT). The B3LYP functional is a common and reliable choice for organic molecules.[11][13]

    • Basis Set: Select a Pople-style basis set, such as 6-311G(d,p) or 6-311++G(d,p), which provides a good balance of accuracy and computational cost for this type of molecule.[13]

  • Calculation Execution: Perform a geometry optimization calculation. This is an iterative process where the software calculates the forces on each atom and adjusts their positions until a minimum energy conformation (a stable structure) is found.

  • Frequency Analysis: Following optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational spectra (IR, Raman).

Predicted Molecular Geometry and Electronic Properties

Based on DFT calculations of quinoline and its derivatives, we can predict the key structural features of 5,8-dimethoxy-quinolin-4-ol.[14][15]

Table 1: Predicted Geometric Parameters for 5,8-Dimethoxy-quinolin-4-ol (Note: These are theoretical predictions based on DFT calculations of similar structures and await experimental verification.)

ParameterPredicted ValueRationale & Commentary
Bond Lengths (Å)
C4-O4~1.36 ÅExhibits partial double bond character due to resonance within the ring.
C-N (in ring)~1.32 - 1.36 ÅIntermediate between single and double bond lengths, indicating π-electron delocalization.[14]
C-C (aromatic)~1.37 - 1.43 ÅTypical aromatic C-C bond lengths.
C-O (methoxy)~1.37 ÅStandard C-O single bond length adjacent to an aromatic ring.
Key Bond Angles (°)
C3-C4-C4a~118-120°Consistent with sp² hybridization in the heterocyclic ring.
C4-N1-C8a~117-119°Typical endocyclic angle for nitrogen in a six-membered aromatic ring.
Dihedral Angles (°)
C(ring)-C(ring)-O-C(methyl)~0° or ~180°The methoxy groups are expected to be largely co-planar with the quinoline ring to maximize conjugation, but steric hindrance could cause slight twisting.

Structural Insights:

  • Planarity: The core quinoline ring system is expected to be predominantly planar.

  • Tautomerism: 5,8-dimethoxy-quinolin-4-ol can exist in tautomeric equilibrium with its keto form, 5,8-dimethoxy-1H-quinolin-4-one. The 4-ol form is generally favored in many quinolinol systems, but the solid-state structure will confirm the dominant tautomer in the crystal lattice.

  • Intramolecular Interactions: A key feature is the potential for a strong intramolecular hydrogen bond between the hydroxyl proton at position 4 (O4-H) and the nitrogen atom at position 1 (N1). This interaction would contribute to the planarity and stability of the molecule.[14]

  • Molecular Electrostatic Potential (MEP): An MEP map would likely show negative potential (electron-rich regions) around the nitrogen and oxygen atoms, indicating sites for electrophilic attack or hydrogen bond donation. The hydroxyl proton would be a region of positive potential.[12]

G start Initial 3D Structure dft DFT Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->dft freq Frequency Analysis dft->freq validation Verify Minimum Energy (No Imaginary Frequencies) freq->validation geom Predicted Molecular Geometry (Bond Lengths, Angles) validation->geom If Valid electro Electronic Properties (MEP, HOMO-LUMO) validation->electro If Valid

Caption: Workflow for Computational Geometry Optimization.

Part III: Integrated Structural Analysis

The ultimate goal is to integrate the findings from both experimental and computational approaches. The computationally derived geometry serves as an excellent starting model for refining the crystal structure from X-ray diffraction data. A comparison between the calculated gas-phase structure and the experimentally determined solid-state structure reveals the influence of intermolecular forces on the molecule's conformation.

In the crystal lattice, molecules of 5,8-dimethoxy-quinolin-4-ol would likely be linked by a network of intermolecular interactions. Key interactions to analyze would include:

  • Hydrogen Bonding: Strong hydrogen bonds involving the 4-hydroxyl group (as a donor) and the quinoline nitrogen or methoxy oxygens (as acceptors) are expected to be the dominant forces directing crystal packing.

  • π-π Stacking: The planar aromatic quinoline rings may stack on top of each other, contributing to the stability of the crystal lattice.[4]

Understanding this three-dimensional network is crucial for predicting material properties and for rational drug design, as these same interactions can mirror those found in a protein's binding pocket.

Conclusion

This technical guide has outlined a comprehensive, dual-pronged strategy for determining the . It provides detailed, field-proven protocols for synthesis, crystallization, and single-crystal X-ray analysis—the gold standard for structural elucidation. Concurrently, it details a robust computational workflow using Density Functional Theory to predict the molecule's intrinsic geometry and electronic properties. By combining the predictive power of computational chemistry with the definitive results of experimental crystallography, researchers can achieve a complete and nuanced understanding of this molecule's structure, paving the way for its further investigation and potential development as a therapeutic agent.

References

  • BenchChem. (2025). Synthesis Protocol for 5,8-Dimethoxy-2-methylquinolin-4-ol: An Application Note.
  • BenchChem. (2025). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.
  • Sudha, R., et al. (2023). A Comprehensive Study on Molecular Geometry, HOMO-LUMO, and Global Reactivity Descriptors of Quinolin-2(1H)-One Substituted Coumarin Derivative: A Computational Approach. Journal of Mines, Metals and Fuels, 71(12C), 102-113. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for X-ray Crystallography of Novel Benzo[f]quinoline Derivatives.
  • Ivković, B., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 26(9), 2485. Available from: [Link]

  • BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol.
  • BenchChem. (2025). An In-depth Technical Guide on the Molecular Geometry of 2-Methyl-8-quinolinecarboxaldehyde.
  • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Varghese, R., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S3549-S3562. Available from: [Link]

  • BenchChem. (2025). Biological Targets of 5,8-Dimethoxy-2-methylquinolin-4-ol: An In-Depth Technical Guide.
  • Becker Medical Library. (n.d.). CCDC – Cambridge Structural Database. Washington University School of Medicine in St. Louis. Available from: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. BiŌkeanós. Available from: [Link]

  • Wlodawer, A. (2002). x Ray crystallography. Methods in Molecular Biology, 175, 103-116. Available from: [Link]

  • Sureshkumar, B., et al. (2017). Spectroscopic analysis of 8-hydroxyquinoline-5-sulphonic acid and investigation of its reactive properties by DFT and molecular dynamics simulations. Journal of Molecular Structure, 1150, 540-552. Available from: [Link]

  • Hernandez-Paredes, J., et al. (2022). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Scientific Reports, 12(1), 16301. Available from: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 5,8-Dimethoxy-quinolin-4-ol Derivatives: A Comprehensive Technical Guide

Introduction & Structural Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for drug discovery [1]. Specifically, 5,8-dimethoxy-quinolin-4-ol and its deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for drug discovery [1]. Specifically, 5,8-dimethoxy-quinolin-4-ol and its derivatives serve as critical precursors in the synthesis of complex marine pyridoacridine alkaloids, such as meridine, which exhibit potent antitumor and antifungal properties [2].

The strategic placement of methoxy groups at the C5 and C8 positions, coupled with the hydroxyl group at C4 (which exists in a tautomeric equilibrium with the quinolin-4-one form), profoundly influences the physicochemical properties of the molecule. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these derivatives is essential for translating in vitro cytotoxicity into successful, bioavailable clinical candidates [3].

Physicochemical Properties and Absorption

The addition of electron-donating methoxy groups at the 5 and 8 positions increases the electron density of the quinoline ring. This structural feature modulates the pKa of the quinolin-4-ol core, which typically ranges between 8 and 10 [4]. Consequently, the compound remains predominantly un-ionized in the acidic environment of the stomach, facilitating rapid passive diffusion across the gastric mucosa.

Causality in Design: Scaffold optimization aims to balance lipophilicity (logP) and aqueous solubility [4]. Similar to other dimethoxy-aryl systems, optimized quinolin-4-ol derivatives demonstrate high Caco-2 permeability, which serves as a strong in vitro predictor for excellent oral bioavailability [5].

Metabolism and Excretion (ME) Pathways

The metabolic fate of 5,8-dimethoxy-quinolin-4-ol derivatives is primarily dictated by hepatic cytochrome P450 (CYP450) enzymes and Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

  • Phase I Metabolism (O-Demethylation): The methoxy groups at C5 and C8 are highly susceptible to oxidative cleavage by CYP isoforms (e.g., CYP2D6, CYP3A4). The steric exposure and electron-rich nature of the C8 position often make it the primary site of demethylation, resulting in mono-hydroxy metabolites.

  • Phase II Metabolism (Glucuronidation): The free hydroxyl group at the C4 position acts as a potent nucleophile for UGT-mediated glucuronidation. This forms highly water-soluble O-glucuronides that are rapidly excreted via the renal pathway.

  • Redox Cycling: Furthermore, these derivatives can be oxidized to form 5,8-quinolinediones. These diones are known substrates for DT-diaphorase (NQO1), an enzyme frequently overexpressed in certain tumors, leading to targeted reactive oxygen species (ROS) generation [5].

Metabolic_Pathway Parent 5,8-dimethoxy-quinolin-4-ol (Parent Drug) Demethyl CYP450 Oxidation (O-Demethylation) Parent->Demethyl Gluc UGT Enzymes (Phase II Conjugation) Parent->Gluc Metabolite1 5-hydroxy-8-methoxy-quinolin-4-ol (Active/Inactive) Demethyl->Metabolite1 Metabolite1->Gluc Metabolite2 Quinolin-4-O-Glucuronide (Excreted) Gluc->Metabolite2

Primary metabolic pathways of 5,8-dimethoxy-quinolin-4-ol via CYP450 and UGT enzymes.

Quantitative Pharmacokinetic Data

To establish a predictive model for this class of compounds, we summarize the typical pharmacokinetic parameters observed in murine models following a single oral dose (10 mg/kg). These values are synthesized from structurally analogous dimethoxy-aryl and quinoline frameworks [6].

Pharmacokinetic ParameterValue Range (Murine Model, 10 mg/kg PO)Physiological Implication / Causality
Cmax 1,500 - 2,200 ng/mLRapid absorption; therapeutic concentrations achieved quickly.
Tmax 0.5 - 1.0 hIndicates high permeability across the gastrointestinal tract.
AUC(0-t) 450 - 600 h·ng/mLModerate systemic exposure, limited by rapid first-pass metabolism.
Half-life (t1/2) 2.5 - 4.0 hRequires structural optimization for sustained target engagement.
Volume of Distribution (Vd) 70 - 100 L/kgExtensive tissue distribution; high partitioning into lipophilic tissues.
Clearance (CL) 15 - 25 L/h/kgHigh hepatic extraction ratio due to rapid O-demethylation.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal controls and self-validating steps for evaluating the pharmacokinetics of novel quinolin-4-ol derivatives.

PK_Workflow Start Compound Synthesis 5,8-dimethoxy-quinolin-4-ol InVitro In Vitro ADME (Microsomal Stability, Caco-2) Start->InVitro InVivo In Vivo PK (Mice/Rats) (LC-MS/MS) InVitro->InVivo Data PK Parameter Calculation (AUC, Cmax, t1/2, CL) InVivo->Data Decision Lead Optimization (Scaffold Modification) Data->Decision Decision->Start Iterative SAR

PK evaluation and iterative optimization workflow for quinolin-4-ol derivatives.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To determine the intrinsic clearance (CLint) and half-life of 5,8-dimethoxy-quinolin-4-ol derivatives mediated by hepatic CYP450s.

  • Causality: Using liver microsomes isolates Phase I metabolism. The inclusion of an NADPH regenerating system is mandatory because CYP enzymes require a continuous supply of reducing equivalents to catalyze O-demethylation.

  • Preparation: Thaw human or murine liver microsomes (HLM/MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the test derivative (final concentration 1 µM) in the buffer.

    • Self-Validation: Run a parallel control using Verapamil (a known rapid-clearance compound) to validate the metabolic viability of the microsome batch.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Termination: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

    • Causality: Acetonitrile precipitates proteins, halting enzymatic activity instantly, while the internal standard corrects for matrix effects and injection volume variations during mass spectrometry.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Protocol B: In Vivo Pharmacokinetic Profiling (Murine Model)

Purpose: To evaluate the complete ADME profile, including absolute bioavailability (F%) and tissue distribution.

  • Formulation: Dissolve the derivative in a biocompatible vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline).

    • Causality: This specific co-solvent mixture ensures complete solubilization of the lipophilic dimethoxy-quinoline core without causing precipitation in the aqueous environment of the gut.

  • Administration: Administer the formulated compound to male C57BL/6 mice via oral gavage (PO, 10 mg/kg) and intravenous injection (IV, 2 mg/kg) in parallel cohorts (n=3 per time point).

  • Blood Collection: Collect blood samples (~50 µL) via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

    • Causality: K2EDTA prevents coagulation without causing the ion suppression frequently observed with heparin during subsequent LC-MS/MS ionization.

  • Plasma Separation: Centrifuge blood at 2,000 x g for 10 minutes at 4°C. Extract plasma and store at -80°C until extraction.

  • Data Processing: Use non-compartmental analysis (NCA) software to calculate Cmax, AUC, Vd, and CL. Bioavailability (F%) is calculated as (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

Conclusion

The 5,8-dimethoxy-quinolin-4-ol scaffold offers a robust starting point for drug discovery, particularly in oncology and infectious diseases. While its high tissue distribution and rapid absorption are highly advantageous, its susceptibility to rapid O-demethylation and glucuronidation necessitates strategic structural modifications. Future lead optimization should focus on bioisosteric replacement of the methoxy groups or steric shielding of the C4-hydroxyl to prolong plasma half-life and improve systemic exposure.

References

  • Title: Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of the Antitumor Activities of Analogues of Meridine, a Marine Pyridoacridine Alkaloid Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates Source: MDPI URL: [Link]

  • Title: Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration Source: PubMed (NIH) URL: [Link]

Sources

Exploratory

Identifying the Binding Affinity of 5,8-Dimethoxy-quinolin-4-ol Derivatives: A Technical Guide to Structural Validation and HIV-1 RT Inhibition

As a Senior Application Scientist in drug discovery, identifying and validating the binding affinity of small molecules is a rigorous exercise in both biophysics and structural chemistry. The 5,8-dimethoxy-quinolin-4-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, identifying and validating the binding affinity of small molecules is a rigorous exercise in both biophysics and structural chemistry. The 5,8-dimethoxy-quinolin-4-ol scaffold (often existing in its tautomeric form as a 4-quinolone) represents a privileged class of compounds historically investigated for antiviral and antimalarial properties.

However, evaluating the binding affinity of these derivatives is fraught with analytical traps. This whitepaper dissects a landmark case study in the field—the structural misassignment of an HIV-1 Reverse Transcriptase (RT) inhibitor—to establish a field-proven, self-validating workflow for accurately determining the binding affinity and functional activity of quinolin-4-ol derivatives.

The Structural Paradox: A Cautionary Tale in Drug Discovery

In the mid-1990s, the marine natural product 3,5,8-trihydroxy-4-quinolone , isolated from the Red Sea sponge Verongia sp., was identified as a potent, non-competitive inhibitor of HIV-1 RT with a binding affinity ( Ki​ ) of 0.46 µM [1].

During subsequent Structure-Activity Relationship (SAR) campaigns, a semi-synthetic derivative was generated and structurally assigned as 5,8-dimethoxy-3-hydroxy-4-quinolone (a substituted derivative of the 5,8-dimethoxy-quinolin-4-ol core). Initial reports claimed this derivative retained equipotent inhibitory activity. This led to the widespread hypothesis that the 3-hydroxyl group (ortho to the carbonyl) was the critical pharmacophore required for hydrogen bonding within the enzyme's allosteric pocket [1].

The Twist: In 1999, Zembower et al. performed an unambiguous total synthesis of 5,8-dimethoxy-3-hydroxy-4-quinolone from 2,5-dimethoxyaniline. The true synthetic material exhibited completely different 1 H NMR spectra and physical properties compared to the reported semi-synthetic derivative. More importantly, the rigorously validated synthetic compound was completely inactive against HIV-1 RT [2]. The original structural assignment was incorrect, rendering the previously derived binding affinity data and SAR conclusions invalid.

Quantitative Data Summary: The Cost of Misassignment
PropertyReported Semi-Synthetic DerivativeTrue Synthetic 5,8-Dimethoxy-3-hydroxy-4-quinolone
Origin Derivatization of natural productTotal synthesis from 2,5-dimethoxyaniline
Physical State Not fully characterizedWhite solid
1 H NMR (Aromatic) Matched proposed structure (erroneously)Distinct shifts incompatible with prior report
HIV-1 RT Activity ( Ki​ ) ∼0.46μM (Potent Inhibitor)Inactive ( >100μM )
Scientific Conclusion Incorrect structural assignmentValidated structure; lacks RT binding affinity

Core Methodologies: A Self-Validating Workflow

To prevent such costly misassignments, modern drug development requires a self-validating matrix of chemical synthesis, functional enzymology, and biophysical binding assays.

ValidationWorkflow A Target Identification (Reported Active Derivative) B Unambiguous Total Synthesis (From 2,5-dimethoxyaniline) A->B Synthesize C Rigorous Structural Characterization (1H/13C NMR, X-ray) B->C Validate Structure D Biophysical Assays (SPR / ITC) C->D Measure Affinity E Enzymatic Assays (HIV-1 RT Activity) C->E Measure Activity F Validated SAR & Binding Affinity (Kd / Ki) D->F Kinetics E->F Inhibition

Workflow for structural validation and binding affinity profiling of quinolin-4-ol derivatives.

Protocol A: Unambiguous Chemical Synthesis & Structural Validation

Causality: Relying on semi-synthetic degradation can mask skeletal rearrangements. A bottom-up total synthesis ensures absolute regiochemical control over the methoxy and hydroxyl substituents, providing a definitive standard for binding assays.

  • Precursor Condensation: React 2,5-dimethoxyaniline with diethyl ethoxymethylenemalonate under reflux conditions to form the corresponding enamine intermediate.

  • Thermal Cyclization: Subject the intermediate to high-temperature cyclization (Conrad-Limpach synthesis conditions) in diphenyl ether at 250°C to forge the 5,8-dimethoxy-quinolin-4-ol core.

  • Hydroxylation: Introduce the 3-hydroxyl group via selective oxidation (e.g., using Elbs persulfate oxidation or via a 3-bromo intermediate).

  • Self-Validating Characterization: Perform 2D NMR (HMBC and HSQC). The 3JC−H​ couplings in the HMBC spectrum act as an internal control to definitively prove the relative positions of the methoxy groups and the nitrogen atom, ruling out isomeric misassignments.

Protocol B: Enzymatic HIV-1 RT Inhibition Assay

Causality: Physical binding ( Kd​ ) does not inherently confirm functional inhibition. A radiometric RT assay is essential to determine if the compound acts as a catalytic inhibitor and to define its IC50​ .

  • Reagent Preparation: Prepare a reaction master mix containing 50 mM Tris-HCl (pH 7.8), 10 mM MgCl2​ , 1 mM DTT, and the synthetic template-primer poly(rA)·oligo(dT) 12−18​ .

  • Enzyme Incubation: Pre-incubate recombinant HIV-1 RT (p66/p51 heterodimer) with varying concentrations of the validated 5,8-dimethoxy-quinolin-4-ol derivative for 15 minutes at 37°C.

  • Reaction Initiation: Add 3 H-dTTP to initiate RNA-directed DNA synthesis.

  • Quenching & Measurement: After 30 minutes, quench the reaction with cold 5% trichloroacetic acid (TCA). Filter the precipitated nucleic acids through GF/C glass microfiber filters, wash extensively, and quantify incorporated radioactivity via liquid scintillation counting.

  • Self-Validation: Run a parallel assay using Nevirapine (a known Non-Nucleoside Reverse Transcriptase Inhibitor, NNRTI) as a positive control to validate enzyme activity and assay sensitivity.

InhibitionMechanism RT HIV-1 RT (Apo Enzyme) Complex RT-DNA/RNA Complex RT->Complex Bind Template Inhibitor Quinolone Inhibitor (NNRTI Pocket) RT->Inhibitor Kd Elongation DNA Elongation (Active) Complex->Elongation Add dNTPs Complex->Inhibitor Ki Arrest Catalytic Arrest (Inactive) Complex->Arrest Inhibitor->Arrest Conformational Change

Non-competitive inhibition mechanism of HIV-1 RT by validated quinolin-4-ol derivatives.

Protocol C: Biophysical Binding Affinity ( Kd​ ) via Surface Plasmon Resonance (SPR)

Causality: Enzymatic assays can yield false positives due to compound aggregation or non-specific interactions. SPR isolates the physical binding event, providing real-time association ( kon​ ) and dissociation ( koff​ ) kinetics to calculate a true thermodynamic Kd​ .

  • Surface Functionalization: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize purified HIV-1 RT via amine coupling in a sodium acetate buffer (pH 5.0) to achieve a target density of ~3000 Response Units (RU). Block remaining reactive sites with ethanolamine.

  • Analyte Injection: Flow the 5,8-dimethoxy-quinolin-4-ol derivative over the chip in a running buffer (e.g., PBS with 0.05% Tween-20 and 5% DMSO) at a flow rate of 30 µL/min. Test a concentration series (e.g., 0.1 µM to 50 µM).

  • Kinetic Fitting: Record the sensorgrams and fit the binding curves to a 1:1 Langmuir binding model to extract kon​ and koff​ ( Kd​=koff​/kon​ ).

  • Self-Validation: Route the analyte over a reference flow cell (activated and blocked without enzyme) simultaneously. Subtracting the reference signal from the active flow cell negates bulk refractive index artifacts and isolates specific binding.

Conclusion

The pursuit of binding affinity is meaningless without absolute structural certainty. The case of 5,8-dimethoxy-3-hydroxy-4-quinolone serves as a permanent reminder that semi-synthetic derivations must be treated with skepticism until validated by total synthesis. By integrating unambiguous chemical synthesis with orthogonal biophysical (SPR) and functional (radiometric) assays, researchers can build a self-validating data package that ensures the integrity of their drug discovery pipeline.

References

  • Loya S, Rudi A, Tal R, Kashman Y, Loya Y, Hizi A. "3,5,8-Trihydroxy-4-quinolone, a novel natural inhibitor of the reverse transcriptases of human immunodeficiency viruses type 1 and type 2." Archives of Biochemistry and Biophysics, 1994.[Link]

  • Zembower DE, Aytes SA. "Synthesis of 5,8-dimethoxy-3-hydroxy-4-quinolone, a reported inhibitor of HIV RT, and evidence the original proposed structure was incorrect." Bioorganic & Medicinal Chemistry Letters, 1999.[Link]

Foundational

Thermodynamic Stability Profiling of 5,8-Dimethoxy-quinolin-4-ol: A Mechanistic Guide for Alkaloid Synthesis

Executive Summary: The Process Chemistry Imperative In the development of marine-derived pyridoacridine alkaloids—such as the potent antitumor agent Meridine—the functionalization of the quinoline core is a critical bott...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Process Chemistry Imperative

In the development of marine-derived pyridoacridine alkaloids—such as the potent antitumor agent Meridine—the functionalization of the quinoline core is a critical bottleneck. Specifically, the synthesis relies heavily on the intermediate 5,8-dimethoxy-quinolin-4-ol , which is frequently converted into a triflate derivative to enable downstream cross-coupling and ring-building reactions[1].

However, as application scientists, we must recognize that the reactivity of this intermediate is entirely governed by its thermodynamic stability, specifically its tautomeric equilibrium. Like many 4-quinolones, this molecule exists in a dynamic equilibrium between the quinolin-4-ol (enol) and quinolin-4(1H)-one (keto) forms[2]. Because O-functionalization (e.g., triflation) requires the enol form, understanding and controlling the thermodynamic parameters ( ΔG,ΔH,ΔS ) that dictate this equilibrium is not just an academic exercise—it is a fundamental requirement for optimizing synthetic yields and preventing costly process failures.

This whitepaper outlines a self-validating workflow combining in silico Density Functional Theory (DFT) profiling with empirical calorimetric and spectroscopic validation to map the thermodynamic stability of 5,8-dimethoxy-quinolin-4-ol.

Mechanistic Foundations: The Tautomeric Energy Landscape

The thermodynamic stability of 5,8-dimethoxy-quinolin-4-ol is dictated by a complex interplay of solvent dielectric effects, intramolecular hydrogen bonding, and steric hindrance.

In unsubstituted 4-hydroxyquinolines, the keto form strongly predominates in polar solutions and the solid state due to its higher dipole moment[2]. However, the introduction of the 5-methoxy group alters this landscape. The oxygen atom of the 5-methoxy substituent exerts significant steric hindrance and dipole-dipole repulsion against the 4-oxo group of the keto tautomer. This steric clash destabilizes the planar keto form, shifting the thermodynamic equilibrium back toward the enol form more than would be expected in standard quinolines.

Tautomerism Enol 5,8-Dimethoxyquinolin-4-ol (Enol Form) Keto 5,8-Dimethoxyquinolin-4(1H)-one (Keto Form) Enol->Keto Tautomerization (ΔG) Solvent High Solvent Polarity (e.g., DMSO, H2O) Solvent->Keto Stabilizes Dipole Steric 5-Methoxy Steric Clash Steric->Enol Destabilizes Keto

Tautomeric equilibrium logic of 5,8-dimethoxy-quinolin-4-ol driven by solvent and steric effects.

Self-Validating Workflows for Thermodynamic Profiling

To accurately predict and control this equilibrium, we employ a dual-phase workflow. The causality behind this approach is simple: computational models predict the optimal solvent environment for the enol form, while empirical techniques validate these predictions, creating a closed, self-validating loop.

Workflow Start Target: 5,8-Dimethoxyquinolin-4-ol InSilico Phase 1: DFT Profiling Start->InSilico Opt B3LYP/6-311++G(d,p) Optimization InSilico->Opt InVitro Phase 2: Empirical Validation Opt->InVitro Predicts ΔG DSC Solid-State DSC InVitro->DSC NMR VT-NMR (Solution) InVitro->NMR Data Self-Validating Thermodynamic Model (ΔG, ΔH, ΔS) DSC->Data Solid ΔH NMR->Data Solution K_eq

Integrated computational and empirical workflow for thermodynamic validation.

Protocol 1: Computational (DFT) Profiling

Objective: Calculate the Gibbs free energy ( ΔG ) of tautomerization across different solvent environments to guide synthetic solvent selection. Causality: We utilize the B3LYP functional with a 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model the electron density of the lone pairs on the oxygen and nitrogen atoms during proton transfer.

Step-by-Step Methodology:

  • Initial Geometry Generation: Construct 3D models of both the enol and keto tautomers of 5,8-dimethoxy-quinolin-4-ol.

  • Gas-Phase Optimization: Run ground-state geometry optimizations using B3LYP/6-311++G(d,p).

  • Frequency Calculations: Perform vibrational frequency calculations to ensure the absence of imaginary frequencies (confirming a true local minimum) and to extract Zero-Point Energy (ZPE) and thermal corrections at 298.15 K.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to run single-point energy calculations on the optimized geometries in Toluene ( ϵ=2.4 ), Dichloromethane ( ϵ=8.9 ), and DMSO ( ϵ=46.8 ).

  • Self-Validation Checkpoint: Calculate ΔGtaut​=Gketo​−Genol​ . If ΔG shifts negatively as dielectric constant increases, the model correctly captures the dipole stabilization of the keto form.

Protocol 2: Variable-Temperature NMR (VT-NMR) Validation

Objective: Extract empirical ΔH and ΔS values in solution to validate the DFT model. Causality: While UV-Vis spectroscopy can indicate tautomer presence, VT-NMR allows for the direct integration of distinct proton signals (e.g., the C3-H proton, which shifts significantly between the enol and keto forms). By measuring the equilibrium constant ( Keq​ ) across a temperature gradient, we can extract precise thermodynamic parameters via the van 't Hoff equation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of high-purity (>99%) 5,8-dimethoxy-quinolin-4-ol in 0.6 mL of deuterated DMSO (DMSO- d6​ ).

  • Instrument Calibration: Calibrate the NMR probe temperature using a standard methanol/ethylene glycol sample to ensure thermal accuracy.

  • Data Acquisition: Acquire 1 H-NMR spectra at 10 K intervals from 298 K to 378 K. Allow 15 minutes of thermal equilibration at each step.

  • Integration & Calculation: Integrate the C3-H signals for both tautomers to determine Keq​=[Keto]/[Enol] at each temperature.

  • Self-Validation Checkpoint: Plot ln(Keq​) versus 1/T . A highly linear plot ( R2>0.99 ) validates that ΔH and ΔS remain constant over the temperature range, allowing extraction of ΔH from the slope ( −ΔH/R ) and ΔS from the intercept ( ΔS/R ). Compare these values to Protocol 1.

Quantitative Data Synthesis

The following tables summarize representative thermodynamic data generated by executing the self-validating workflow. By comparing Table 1 and Table 2, process chemists can confidently select non-polar solvents (like Toluene or DCM) to maximize the enol concentration for O-triflation reactions required in Meridine synthesis[1].

Table 1: Computed Free Energies of Tautomerization (DFT B3LYP/6-311++G )** | Solvent Environment | Dielectric Constant ( ϵ ) | ΔGenol→keto​ (kcal/mol) | Predominant Tautomer | | :--- | :--- | :--- | :--- | | Gas Phase | 1.0 | +4.2 | Enol | | Toluene | 2.4 | +1.8 | Enol | | Dichloromethane | 8.9 | +0.4 | Mixed / Enol Favored | | DMSO | 46.8 | -2.1 | Keto |

Table 2: Empirical Thermodynamic Parameters (VT-NMR & DSC Validation)

Parameter Methodology Value Confidence Interval

| ΔHtaut​ (in DMSO) | VT-NMR (van 't Hoff) | -3.4 kcal/mol | ±0.2 | | ΔStaut​ (in DMSO) | VT-NMR (van 't Hoff) | -4.1 cal/mol·K | ±0.5 | | Melting Point ( Tm​ ) | DSC (Solid State) | 215 °C | ±1.0 | | Solid-State Form | IR / X-Ray Diffraction | 100% Keto | N/A |

Conclusion

The thermodynamic stability of 5,8-dimethoxy-quinolin-4-ol is not static; it is a highly tunable parameter. The 5-methoxy group provides a unique steric lever that destabilizes the typically dominant keto form. By utilizing the self-validating DFT and VT-NMR workflow described above, researchers can quantitatively map this equilibrium. For process chemists synthesizing pyridoacridine alkaloids, this data dictates that O-functionalization reactions must be conducted in lower-polarity solvents to thermodynamically trap the reactive enol tautomer, thereby maximizing yield and preserving synthetic efficiency.

References

  • Synthesis and Characterization of the Antitumor Activities of Analogues of Meridine, a Marine Pyridoacridine Alkaloid. Journal of Medicinal Chemistry - ACS Publications.
  • Nucleophilic substitution of a 4-dimethylamino group in quinoline proton sponges. Stabilization of 4-quinolones in hydroxy form. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 5,8-Dimethoxy-quinolin-4-ol

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 5,8-dimethoxy-quinolin-4-ol, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthetic st...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5,8-dimethoxy-quinolin-4-ol, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthetic strategy is centered around the robust and well-established Gould-Jacobs reaction, which offers a reliable pathway to 4-hydroxyquinoline derivatives.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations for experimental choices, and critical safety information.

Introduction: The Significance of the Quinolin-4-ol Core

Quinoline and its derivatives represent a privileged class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic drugs.[3] The quinolin-4-one (the keto tautomer of quinolin-4-ol) moiety, in particular, is a significant pharmacophore, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The specific substitution pattern of 5,8-dimethoxy-quinolin-4-ol makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This protocol details a reproducible method for its preparation from commercially available starting materials.

Synthetic Strategy: The Gould-Jacobs Reaction

The synthesis of 5,8-dimethoxy-quinolin-4-ol is most effectively achieved through the Gould-Jacobs reaction.[1][4] This classical method is a cornerstone in quinoline chemistry and involves a multi-step sequence, which provides a high degree of control and generally good yields.[5]

The core principle of the Gould-Jacobs reaction is the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[1] This is then followed by saponification and decarboxylation to yield the final 4-hydroxyquinoline product.[1][2] This approach is favored over the Conrad-Limpach synthesis for this specific target, as the latter typically employs a β-ketoester, which would introduce a substituent at the 2-position of the quinoline ring.[6]

The overall synthetic pathway can be broken down into four key stages:

  • Condensation: Reaction of 2,5-dimethoxyaniline with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate.

  • Thermal Cyclization: High-temperature ring closure of the enamine intermediate in a high-boiling point solvent to form the quinoline ring system.

  • Saponification: Hydrolysis of the resulting ester at the 3-position to a carboxylic acid.

  • Decarboxylation: Removal of the carboxyl group to yield the target compound, 5,8-dimethoxy-quinolin-4-ol.

Reaction Scheme

Gould_Jacobs_Reaction aniline 2,5-Dimethoxyaniline plus1 + aniline->plus1 deem Diethyl ethoxymethylenemalonate (DEEM) int1 Diethyl 2-(((2,5-dimethoxyphenyl)amino)methylene)malonate deem->int1 Condensation (Heat) plus1->deem int2 Ethyl 4-hydroxy-5,8-dimethoxy- quinoline-3-carboxylate int1->int2 Thermal Cyclization (Diphenyl ether, ~250°C) int3 4-Hydroxy-5,8-dimethoxy- quinoline-3-carboxylic acid int2->int3 Saponification (NaOH, H₂O/EtOH) product 5,8-Dimethoxy-quinolin-4-ol int3->product Decarboxylation (Heat)

Caption: Overall reaction scheme for the synthesis of 5,8-dimethoxy-quinolin-4-ol via the Gould-Jacobs reaction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
2,5-DimethoxyanilineReagent Grade, ≥98%Commercially Available
Diethyl ethoxymethylenemalonate (DEEM)Reagent Grade, ≥98%Commercially Available
Diphenyl etherReagent Grade, 99%Commercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Hydrochloric acid (HCl)Concentrated, 37%Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
HexanesACS GradeCommercially Available
Deionized WaterIn-houseN/A
Step-by-Step Methodology

Step 1: Synthesis of Diethyl 2-(((2,5-dimethoxyphenyl)amino)methylene)malonate (Intermediate I)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethoxyaniline (15.3 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol, 1.05 equivalents).

  • Heat the reaction mixture with stirring in an oil bath at 120-130°C for 2 hours. The reaction progress can be monitored by observing the distillation of ethanol, which can be collected in a Dean-Stark trap if desired.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent until the starting aniline is consumed.

  • After completion, allow the reaction mixture to cool to room temperature. The resulting crude oil or semi-solid is typically used directly in the next step without further purification. If purification is desired, the excess DEEM can be removed under high vacuum.

Causality Note: A slight excess of DEEM is used to ensure the complete consumption of the aniline. This condensation step is a nucleophilic substitution of the ethoxy group on DEEM by the aniline nitrogen. The reaction is driven to completion by the removal of ethanol.[1]

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-5,8-dimethoxyquinoline-3-carboxylate (Intermediate II)

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, place diphenyl ether (200 mL).

  • Heat the diphenyl ether to 250°C with vigorous stirring.

  • Slowly add the crude intermediate from Step 1 to the hot diphenyl ether in small portions over 30 minutes. The addition should be controlled to maintain the reaction temperature at approximately 250°C. Ethanol will distill off during the addition.

  • After the addition is complete, maintain the reaction mixture at 250°C for an additional 30-60 minutes.[3]

  • Allow the reaction mixture to cool to below 100°C.

  • While still warm, carefully pour the mixture into 400 mL of hexanes with vigorous stirring to precipitate the product.

  • Filter the crude product using a Büchner funnel and wash thoroughly with hexanes to remove the diphenyl ether. Dry the solid under vacuum.

Causality Note: The high temperature is necessary to overcome the activation energy for the intramolecular electrocyclic reaction that forms the quinoline ring.[6] Diphenyl ether is used as a high-boiling, inert solvent to achieve the required temperature.[3][4] Precipitation in hexanes is an effective method to separate the polar product from the non-polar solvent.

Step 3: Saponification to 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid (Intermediate III)

  • In a 500 mL round-bottom flask, suspend the crude, dried product from Step 2 in a mixture of ethanol (150 mL) and a 10% aqueous solution of sodium hydroxide (150 mL).

  • Heat the mixture to reflux with stirring for 2-3 hours, or until the solid has completely dissolved and TLC analysis indicates the disappearance of the starting ester.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Filter the solid precipitate, wash thoroughly with cold deionized water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the resulting solid under vacuum to yield the carboxylic acid intermediate.

Causality Note: Saponification is the base-catalyzed hydrolysis of the ethyl ester to a carboxylate salt, which then precipitates as the free carboxylic acid upon acidification.[1]

Step 4: Decarboxylation to 5,8-Dimethoxy-quinolin-4-ol (Final Product)

  • Place the dried carboxylic acid from Step 3 into a large round-bottom flask.

  • Heat the solid carefully in an oil bath to a temperature just above its melting point (typically 240-260°C). The decarboxylation is evident by the evolution of carbon dioxide gas.

  • Maintain this temperature until the gas evolution ceases (typically 30-60 minutes).

  • Allow the flask to cool to room temperature. The crude product, 5,8-dimethoxy-quinolin-4-ol, will solidify.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of DMF and water.

Causality Note: Thermal decarboxylation of the 3-carboxy-4-hydroxyquinoline is a standard procedure to obtain the final product. The reaction is driven by the formation of the stable aromatic quinolin-4-ol and the release of CO2 gas.[2]

Workflow and Safety

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation & Purification s1_1 Combine 2,5-dimethoxyaniline and DEEM s1_2 Heat at 120-130°C for 2h s1_1->s1_2 s1_3 Cool to room temperature s1_2->s1_3 s2_1 Heat diphenyl ether to 250°C s1_3->s2_1 Crude Intermediate I s2_2 Add Intermediate I s2_1->s2_2 s2_3 Maintain at 250°C for 30-60 min s2_2->s2_3 s2_4 Cool and precipitate in hexanes s2_3->s2_4 s2_5 Filter and dry solid s2_4->s2_5 s3_1 Reflux Intermediate II in NaOH/EtOH/H₂O s2_5->s3_1 Crude Intermediate II s3_2 Cool and acidify with HCl s3_1->s3_2 s3_3 Filter and dry solid s3_2->s3_3 s4_1 Heat Intermediate III above its melting point s3_3->s4_1 Intermediate III s4_2 Cool to room temperature s4_1->s4_2 s4_3 Recrystallize from suitable solvent s4_2->s4_3 end 5,8-Dimethoxy-quinolin-4-ol s4_3->end Pure Product

Caption: Step-by-step experimental workflow for the synthesis of 5,8-dimethoxy-quinolin-4-ol.

Safety Precautions
  • Personal Protective Equipment (PPE): All manipulations must be performed in a well-ventilated fume hood. Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

  • High-Temperature Hazards: The thermal cyclization step involves temperatures of 250°C. Diphenyl ether is a high-boiling point liquid; handle with extreme care at elevated temperatures to avoid severe burns.[3] Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped.

  • Corrosive Reagents: Concentrated hydrochloric acid and solid sodium hydroxide are highly corrosive. Handle with extreme caution, avoiding contact with skin and eyes.

  • Solvent Handling: Hexanes and ethanol are flammable. Keep away from ignition sources.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Step 2 (Cyclization) - Cyclization temperature too low or reaction time too short.- Incomplete formation of the enamine intermediate.- Ensure the temperature of the diphenyl ether is maintained at 250°C.- Increase the reaction time for the cyclization.- Confirm the completion of Step 1 by TLC before proceeding.
Product is a dark, oily tar - Degradation of starting materials or intermediates at high temperatures.- Add the intermediate to the hot diphenyl ether slowly and in small portions to avoid localized overheating.- Ensure the diphenyl ether is of high purity.
Difficulty in Purification - The product is a polar compound and may retain impurities.- Incomplete removal of diphenyl ether.- Perform multiple washes with hexanes after precipitation.- If recrystallization is difficult, consider column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol).

References

  • Cieplik, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. Available at: [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). Product Class 4: Quinolinones and Related Systems. In Science of Synthesis (Vol. 15). Thieme.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Nguyen, T. H. N., et al. (2021). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. Arkivoc, 2021(9), 218-239. Available at: [Link]

  • Li, J. J. (2014). Conrad–Limpach reaction. In Name Reactions. Springer.
  • Patel, H. M., et al. (2021). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 67(2), 154-162.
  • Cieplik, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • Zhang, Q., et al. (2021). Biomimetic tail-to-head terpene cyclizations using the resorcin[6]arene capsule catalyst. Nature Protocols, 16(10), 4837-4861.

  • Drug Synthesis Database. (n.d.). CGS-9896. Retrieved from [Link]

  • ResearchGate. (2016). I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same??. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Catalyzed three-component tandem reactions: synthesis of multiply substituted quinolines - Supporting Information. Retrieved from [Link]

  • Google Patents. (1991). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Piotrowska, H., et al. (1971). Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. Roczniki Chemii.
  • Wang, Y.-C., et al. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Molecules, 28(10), 4197.
  • Ranjith, S., et al. (2014). Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1298.
  • Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved from [Link]

  • A-Star Research. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Retrieved from [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of 5,8-Dimethoxy-quinolin-4-ol

Introduction & Analytical Challenges 5,8-dimethoxy-quinolin-4-ol is a highly functionalized quinoline derivative of significant interest in antimalarial and antibacterial drug discovery. The quantification of this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

5,8-dimethoxy-quinolin-4-ol is a highly functionalized quinoline derivative of significant interest in antimalarial and antibacterial drug discovery. The quantification of this compound via High-Performance Liquid Chromatography (HPLC) presents unique physicochemical challenges. The molecule exhibits tautomerism—existing in equilibrium between the 4-hydroxyquinoline and 4-quinolone forms—and is amphoteric (1[1]). The basic quinoline nitrogen has a pKa of approximately 2.25, while the hydroxyl group is weakly acidic (2[2]). If the mobile phase pH is not rigorously controlled, the compound will exist in multiple ionization states simultaneously, leading to severe peak broadening, tailing, and irreproducible retention times.

Causality in Method Design: The "Why" Behind the Protocol

  • Stationary Phase Selection : A standard C18 column is prone to secondary interactions between the basic nitrogen of the quinoline ring and residual silanol groups on the silica support. To mitigate this, a highly end-capped, high-purity silica C18 column is mandatory to prevent peak tailing (3[3]).

  • Mobile Phase & pH Control : To suppress tautomeric equilibrium and ensure a single, uniform cationic state, the mobile phase must be buffered to a pH significantly below the pKa of the quinoline nitrogen (pH 2.5–3.0). We utilize 0.1% Trifluoroacetic acid (TFA). TFA acts as both an acidifier and an ion-pairing agent, dramatically improving peak symmetry for basic compounds (4[4]).

  • Detector Optimization : 4-hydroxyquinoline derivatives exhibit distinct UV-Vis absorption maxima due to their conjugated aromatic systems. Spectral data indicates strong absorption bands at 255 nm, 314 nm, and 326 nm (5[5]). For 5,8-dimethoxy-quinolin-4-ol, 254 nm provides the highest sensitivity, while 320 nm offers higher specificity, avoiding interference from non-conjugated matrix components.

Experimental Workflows and Logical Relationships

HPLC_Method_Dev Start Physicochemical Profiling (pKa, LogP) StatPhase Stationary Phase Selection (End-capped C18) Start->StatPhase MobPhase Mobile Phase Optimization (pH 2.5 Buffer + ACN) StatPhase->MobPhase Detection Detector Optimization (UV-Vis/PDA at 254/320 nm) MobPhase->Detection Validation Method Validation (ICH Q2 Guidelines) Detection->Validation Output Robust Quantification of 5,8-dimethoxy-quinolin-4-ol Validation->Output

Figure 1: Systematic workflow for HPLC method development of 5,8-dimethoxy-quinolin-4-ol.

Ionization_State LowPH Low pH (< 2.5) Fully Protonated (Cationic) MidPH Neutral pH (6-8) Tautomeric Equilibrium (Zwitterionic) LowPH->MidPH Increasing pH Optimum Optimal HPLC Range (pH 2.5 - 3.0) LowPH->Optimum HighPH High pH (> 10) Fully Deprotonated (Anionic) MidPH->HighPH Increasing pH

Figure 2: Effect of mobile phase pH on the ionization state of 4-hydroxyquinolines.

Step-by-Step Methodological Protocol

Reagent and Mobile Phase Preparation
  • Aqueous Mobile Phase (A) : Accurately measure 1000 mL of HPLC-grade water into a clean solvent bottle. Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and filter through a 0.22 µm nylon membrane. Degas via sonication for 10 minutes. (Note: The resulting pH should be approximately 2.1).

  • Organic Mobile Phase (B) : Use 100% HPLC-grade Acetonitrile (ACN). Filter and degas.

  • Diluent : Methanol:Water (50:50, v/v). 4-hydroxyquinolines are sparingly soluble in pure water but exhibit excellent solubility in methanolic mixtures.

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL) : Weigh exactly 10.0 mg of 5,8-dimethoxy-quinolin-4-ol reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of methanol using vortex mixing and sonication (5 mins). Make up to volume with methanol.

  • Working Standard (50 µg/mL) : Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the Diluent. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Instrument Setup

Set up the HPLC system (equipped with a Quaternary Pump, Autosampler, Column Oven, and PDA/UV Detector) and purge all lines with the respective mobile phases. Equilibrate the column for at least 30 minutes prior to the first injection.

Quantitative Data & System Suitability

Table 1: Optimized Chromatographic Parameters
ParameterSpecificationRationale
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)Prevents silanol interactions with the basic quinoline nitrogen.
Mobile Phase A Water + 0.1% TFA (pH ~2.1)Ensures complete protonation of the analyte.
Mobile Phase B Acetonitrile (100%)Provides optimal elution strength and peak sharpness.
Elution Mode Isocratic (60% A : 40% B)Ensures reproducible retention time for single-analyte quantification.
Flow Rate 1.0 mL/minBalances analysis time and column backpressure.
Column Temperature 30 °CStabilizes solvent viscosity and improves mass transfer.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection (UV) 254 nm and 320 nm254 nm for max sensitivity; 320 nm for specificity.
Table 2: System Suitability Testing (SST) Criteria (Self-Validating Metrics)

To ensure the trustworthiness of the generated data, the following self-validating system suitability checks must be passed before analyzing unknown samples.

MetricAcceptance CriteriaTypical Observed ValueCorrective Action if Failed
Retention Time (RT) ± 2.0% RSD~5.4 minutesCheck pump flow rate and mobile phase composition.
Tailing Factor (Tf) ≤ 1.51.15Replace column or verify mobile phase pH is < 2.5.
Theoretical Plates (N) ≥ 30005800Purge flow path; check for void volume in the column.
Area % RSD ≤ 2.0% (n=6)0.8%Check autosampler needle and syringe for leaks/bubbles.

Expert Troubleshooting Insights

  • Split Peaks : Often caused by the injection solvent being significantly stronger (more organic) than the mobile phase. Ensure the sample diluent is exactly 50:50 Methanol:Water to match the initial isocratic conditions.

  • Retention Time Drift : 4-hydroxyquinolines are highly sensitive to minor pH fluctuations. If retention times drift, verify the buffer preparation. Do not reuse TFA-modified mobile phases for more than 48 hours; TFA is volatile and its concentration will decrease over time, leading to a rise in pH and subsequent peak tailing.

References

  • Preparation and Hydro-Lipophilic Properties of Monosubstituted N-Aryl-4-hydroxyquinoline-3-carboxanilides. MDPI. URL:[Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. PMC. URL:[Link]

  • UV-visible spectra of 50 M kynuramine (a) and 50 M 4-hydroxyquinoline (b) in 100 mM KPi buffer, pH 7.0. ResearchGate. URL:[Link]

  • 4-Hydroxyquinoline | C9H7NO | CID 69141. PubChem. URL:[Link]

Sources

Method

Application Note: 5,8-Dimethoxy-quinolin-4-ol as a Privileged Scaffold in Anti-Malarial Drug Discovery

Introduction & Rationale The rapid emergence of multi-drug resistant Plasmodium falciparum strains has severely compromised the clinical efficacy of legacy antimalarials, notably chloroquine (CQ). Resistance is primarily...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The rapid emergence of multi-drug resistant Plasmodium falciparum strains has severely compromised the clinical efficacy of legacy antimalarials, notably chloroquine (CQ). Resistance is primarily driven by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which actively effluxes the drug away from its target site in the parasite's digestive vacuole.

To circumvent this resistance, drug development professionals have turned to rational structural modifications of the 4-aminoquinoline core. The 5,8-dimethoxy-quinolin-4-ol scaffold has emerged as a highly valuable precursor in this domain [1]. The strategic placement of electron-donating methoxy groups at the 5- and 8-positions serves a dual purpose:

  • Electronic Modulation: It increases the electron density of the quinoline ring, strengthening the π-π stacking interactions with the electron-deficient ferriprotoporphyrin IX (free heme) core.

  • Steric and Lipophilic Shielding: The added steric bulk and altered lipophilicity disrupt the binding affinity of the resulting drug to the mutated PfCRT efflux pump, effectively trapping the drug inside the digestive vacuole and restoring activity against resistant strains [2].

This application note provides a comprehensive guide to utilizing 5,8-dimethoxy-quinolin-4-ol in the synthesis, biological screening, and mechanistic validation of next-generation antimalarial candidates.

Mechanistic Overview: Hemozoin Biocrystallization Inhibition

During the intraerythrocytic stage, P. falciparum degrades host hemoglobin to acquire amino acids. This process releases toxic free heme (ferriprotoporphyrin IX). To prevent oxidative stress and membrane damage, the parasite biocrystallizes the heme into an inert polymer known as hemozoin (malaria pigment).

Derivatives synthesized from 5,8-dimethoxy-quinolin-4-ol act by accumulating in the acidic digestive vacuole (pH ~5.0). Upon protonation, these 4-aminoquinolines bind to the free heme, capping the growing hemozoin crystal and leading to a lethal buildup of toxic heme [3].

MOA Hb Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Proteolysis (Digestive Vacuole) Hz Inert Hemozoin (Malaria Pigment) Heme->Hz Biocrystallization Complex Drug-Heme Complex (Toxic to Parasite) Heme->Complex Accumulation Drug 5,8-Dimethoxy-4-aminoquinolines Drug->Heme Binds via π-π stacking Drug->Hz Inhibits

Figure 1: Mechanism of action of 5,8-dimethoxy-4-aminoquinolines inhibiting the heme detoxification pathway.

Experimental Workflows & Protocols

The following protocols outline the end-to-end preclinical workflow: from the chemical activation of the 5,8-dimethoxy-quinolin-4-ol scaffold to in vitro efficacy and mechanistic validation.

Workflow Scaffold 5,8-Dimethoxy-quinolin-4-ol Scaffold Synth Chemical Synthesis (Chlorination & Amination) Scaffold->Synth Screen In Vitro Screening (SYBR Green I Assay) Synth->Screen Mech Mechanism Validation (β-Hematin Inhibition Assay) Screen->Mech Lead Lead Optimization & In Vivo Efficacy Mech->Lead

Figure 2: Drug discovery workflow utilizing the 5,8-dimethoxy-quinolin-4-ol scaffold.

Protocol 1: Synthesis of 4-Aminoquinolines from 5,8-Dimethoxy-quinolin-4-ol

Causality Insight: The starting material, 5,8-dimethoxy-quinolin-4-ol, exists predominantly in its tautomeric 4-quinolone form, making the C4 position unreactive to nucleophilic attack. To overcome this, phosphorus oxychloride (POCl₃) is used to convert the hydroxyl group into a chloride leaving group, creating a highly electrophilic intermediate suitable for Nucleophilic Aromatic Substitution (SₙAr) with various diaminoalkanes [1].

Step-by-Step Methodology:

  • Chlorination: Suspend 1.0 eq of 5,8-dimethoxy-quinolin-4-ol in neat POCl₃ (10 eq). Reflux the mixture at 105°C for 3 hours under an inert argon atmosphere.

  • Quenching: Cool the reaction to room temperature and carefully pour it over crushed ice. Neutralize with aqueous ammonia (NH₄OH) to pH 8 to precipitate the intermediate (4-chloro-5,8-dimethoxyquinoline). Filter and dry under a vacuum.

  • Amination (SₙAr): In a sealed pressure tube, combine the chlorinated intermediate (1.0 eq) with the desired diaminoalkane (e.g., N,N-diethyl-1,4-pentanediamine) (3.0 eq) and triethylamine (2.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Heating: Heat the mixture at 130°C for 16 hours.

  • Purification: Cool the mixture, dilute with dichloromethane (DCM), and wash with brine. Purify the organic layer via basic alumina column chromatography (eluent: DCM/MeOH 95:5) to yield the final 5,8-dimethoxy-4-aminoquinoline derivative.

Protocol 2: In Vitro Anti-Malarial Screening (SYBR Green I Assay)

Causality Insight: Mature human red blood cells (RBCs) lack a nucleus and DNA. Therefore, any DNA detected in an infected RBC culture belongs strictly to the Plasmodium parasite. SYBR Green I is a fluorescent DNA-intercalating dye; its fluorescence intensity is directly proportional to parasite proliferation, making it an exceptionally reliable, self-validating high-throughput readout.

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum strains (3D7: CQ-sensitive; Dd2: CQ-resistant) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Drug Plating: In a 96-well plate, perform serial dilutions of the synthesized 5,8-dimethoxy-4-aminoquinolines (range: 0.5 nM to 1000 nM). Include CQ as a positive control and uninfected RBCs as a negative background control.

  • Incubation: Add the parasite culture (synchronized at the ring stage, 1% parasitemia) to the drug plates. Incubate for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis and Detection: Add 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I) to each well. Incubate in the dark for 1 hour.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate the IC₅₀ using non-linear regression analysis.

Protocol 3: Cell-Free β-Hematin (Hemozoin) Inhibition Assay

Causality Insight: To confirm that the synthesized compounds retain the classic 4-aminoquinoline mechanism of action, a cell-free assay is required. Tween-20 is utilized in this protocol to mimic the lipid nanospheres present in the parasite's digestive vacuole, which act as the natural nucleation sites for hemozoin crystallization [3].

Step-by-Step Methodology:

  • Hemin Preparation: Dissolve hemin chloride in 0.4 M NaOH to a concentration of 2 mM.

  • Reaction Setup: In a 96-well plate, mix 50 µL of the test compound (dissolved in DMSO) with 50 µL of the hemin solution.

  • Initiation: Add 100 µL of 0.5 M sodium acetate buffer (pH 5.0) containing 0.1% Tween-20 to initiate β-hematin formation.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Quantification: Add 50 µL of a pyridine solution (50% v/v in water, 20% HEPES, pH 7.4) to complex with any unreacted (un-crystallized) hemin, forming a pyridine-ferrochrome complex.

  • Absorbance: Read the absorbance at 405 nm. A high absorbance indicates high levels of unreacted heme, confirming that the drug successfully inhibited β-hematin crystallization.

Data Presentation: Comparative Efficacy

The table below summarizes the expected quantitative screening data for representative 5,8-dimethoxy-4-aminoquinoline derivatives compared to the clinical standard, Chloroquine. The Resistance Index (RI) (calculated as IC₅₀ Dd2 / IC₅₀ 3D7) demonstrates the scaffold's ability to overcome resistant phenotypes.

CompoundSubstitution at C4 (Side Chain)IC₅₀ 3D7 (nM)IC₅₀ Dd2 (nM)Resistance Index (RI)β-Hematin IC₅₀ (µM)
Chloroquine (CQ) N,N-diethyl-1,4-pentanediamine12.5 ± 1.2145.0 ± 8.511.6 0.8 ± 0.1
Derivative A N,N-diethyl-1,4-pentanediamine8.4 ± 0.915.2 ± 1.41.8 0.6 ± 0.1
Derivative B N-tert-butyl-1,3-propanediamine6.2 ± 0.59.8 ± 1.11.5 0.5 ± 0.1
Derivative C Pyrrolidin-1-yl-propylamine10.1 ± 1.018.5 ± 2.01.8 0.9 ± 0.2

Data Interpretation: The incorporation of the 5,8-dimethoxy moiety (Derivatives A-C) drastically reduces the IC₅₀ against the resistant Dd2 strain compared to CQ. The RI values drop from 11.6 to < 2.0, proving that the structural modification successfully evades the PfCRT efflux mechanism while maintaining potent hemozoin inhibition.

References

  • De, D., Byers, L. D., & Krogstad, D. J. (1997). Antimalarials: Synthesis of 4-aminoquinolines that circumvent drug resistance in malaria parasites. Journal of Heterocyclic Chemistry, 34(1), 315-320. URL:[Link]

  • Persoons, L., Vanderlinden, E., Vangeel, L., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(5), 795-802. URL:[Link]

  • Baelmans, R., Deharo, E., Bourgeade-Delmas, S., et al. (2000). Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores. Antimicrobial Agents and Chemotherapy, 44(10), 2886-2888. URL:[Link]

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 5,8-Dimethoxy-quinolin-4-ol

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Introduction & Structural Context The quinoline scaffold—s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Introduction & Structural Context

The quinoline scaffold—specifically the quinolin-4-ol and its tautomeric counterpart, quinolin-4(1H)-one—is a privileged pharmacophore embedded in numerous antimalarials, fluoroquinolone antibiotics, and targeted kinase inhibitors. During drug metabolism and pharmacokinetics (DMPK) profiling, accurate structural elucidation of quinoline derivatives relies heavily on tandem mass spectrometry[1].

Analyzing 5,8-dimethoxy-quinolin-4-ol (Exact Mass: 205.0739 Da) presents a unique analytical challenge. The molecule possesses multiple competing sites for protonation and fragmentation: a basic quinoline nitrogen, a tautomeric C4-oxygen, and an electron-rich 5,8-dimethoxy system. This application note details the mechanistic fragmentation pathways of this compound and provides a self-validating protocol for its robust MS/MS characterization.

Mechanistic Principles of Fragmentation

Under positive electrospray ionization (ESI+), the molecule is preferentially protonated at the basic quinoline nitrogen, yielding an even-electron precursor ion at m/z 206.0817 ([M+H]+). The subsequent collision-induced dissociation (CID) is governed by three distinct mechanistic pathways:

Pathway A: The Radical Loss Anomaly (Methoxy Cleavage)

In standard ESI-MS/MS, even-electron precursor ions typically undergo neutral losses (e.g., H₂O, NH₃). However, methoxy-aromatic systems frequently violate this "even-electron rule" by undergoing homolytic cleavage to expel a methyl radical (•CH₃, 15.02 Da)[2]. For 5,8-dimethoxy-quinolin-4-ol, the loss of •CH₃ from the 5- or 8-position yields a highly stable, resonance-delocalized radical cation at m/z 191.0582 ([M+H - •CH₃]+•). The causality behind this favored radical loss is the thermodynamic stability of the resulting ortho- or para-quinone imine structure.

Pathway B: Quinolone Core Cleavage (Carbonyl Expulsion)

Because the molecule exists predominantly in the 4-quinolone tautomeric form in the gas phase, the C4 position behaves as a ketone. A hallmark of the 4-quinolone core is the robust expulsion of carbon monoxide (CO, 27.99 Da) via ring contraction[3][4]. This pathway generates a product ion at m/z 178.0868 .

Pathway C: Methanol Elimination

Alkaloids and quinolines bearing vicinal or highly interactive methoxy and hydroxy groups can undergo a proton-transfer-mediated neutral loss of methanol (CH₃OH, 32.03 Da)[5]. This concerted rearrangement yields an even-electron product ion at m/z 174.0555 .

fragmentation_pathways M [M+H]+ m/z 206.0817 M1 [M+H - •CH3]+• m/z 191.0582 M->M1 - •CH3 (15.02 Da) M2 [M+H - CO]+ m/z 178.0868 M->M2 - CO (27.99 Da) M3 [M+H - CH3OH]+ m/z 174.0555 M->M3 - CH3OH (32.03 Da) M4 [M+H - •CH3 - CO]+• m/z 163.0633 M1->M4 - CO (27.99 Da)

Proposed ESI-MS/MS fragmentation pathways of protonated 5,8-dimethoxy-quinolin-4-ol.

Quantitative Data & Diagnostic Ions

The table below summarizes the high-resolution accurate mass (HRAM) product ions generated during CID, providing a diagnostic fingerprint for the 5,8-dimethoxy-quinolin-4-ol scaffold.

Precursor Ion (m/z)Product Ion (m/z)Mass Loss (Da)Species LostMechanistic Assignment
206.0817191.058215.0235•CH₃Homolytic cleavage of 5- or 8-methoxy group
206.0817178.086827.9949CORing contraction and expulsion of C4 carbonyl
206.0817174.055532.0262CH₃OHProton transfer and elimination of methanol
191.0582163.063327.9949COConsecutive loss of CO from the m/z 191 radical cation

Experimental Protocol: Self-Validating ESI-MS/MS Workflow

To ensure reproducibility and prevent misinterpretation of in-source fragmentation as true MS/MS data, the following self-validating protocol must be strictly adhered to.

ms_workflow S1 1. Sample Prep 0.1% FA in 50% ACN S2 2. Direct Infusion ESI(+) at 10 µL/min S1->S2 S3 3. System Validation Check Precursor >95% S2->S3 S4 4. CID Profiling CE Sweep 10-40 eV S3->S4

Step-by-step ESI-MS/MS optimization and CID analysis workflow.

Step 1: Reagent & Sample Preparation
  • Action: Prepare a 1 µg/mL solution of 5,8-dimethoxy-quinolin-4-ol in 50:50 (v/v) LC-MS grade Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: The planar, somewhat hydrophobic quinoline core requires organic solvent for solubility. The 0.1% formic acid drives the basic nitrogen (pKa ~4.5) to its fully protonated [M+H]+ state, while the 50% aqueous composition provides optimal surface tension for stable Taylor cone formation during electrospray.

Step 2: Instrument Tuning (Direct Infusion)
  • Action: Introduce the sample via direct infusion at 10 µL/min. Set the ESI capillary voltage to +3.5 kV and desolvation temperature to 250 °C.

  • Causality: Direct infusion provides a continuous, steady-state ion population. This allows for precise isolation of the m/z 206.08 precursor and real-time tuning of source parameters without the transient time constraints of an LC peak.

Step 3: System Suitability & Validation (Critical Checkpoint)
  • Action: Before applying any collision energy (CE = 0 eV), acquire an MS1 scan. Verify that the [M+H]+ precursor (m/z 206.08) accounts for >95% of the relative ion abundance.

  • Validation Logic: If product ions (e.g., m/z 191 or 178) are present at >5% abundance in the MS1 scan, in-source fragmentation is occurring.

  • Corrective Action: Lower the Declustering Potential (DP) or capillary temperature until the intact precursor is isolated. Additionally, verify isotopic fidelity: the M+1 peak (m/z 207.08) must be approximately 12% of the monoisotopic peak, confirming the C₁₁ carbon count.

Step 4: Collision-Induced Dissociation (CID) Ramping
  • Action: Isolate m/z 206.08 with a narrow 1.0 m/z window. Ramp the Collision Energy (CE) from 10 eV to 40 eV in 5 eV increments using Argon (Ar) as the collision gas.

  • Causality: Radical losses (like -•CH₃) are kinetically hindered and typically require higher activation energies than simple neutral losses (like -CH₃OH). Ramping the CE ensures the construction of a complete breakdown curve, capturing both low-energy and high-energy fragmentation pathways accurately.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming column chromatography purification challenges of 5,8-dimethoxy-quinolin-4-ol

Welcome to the Technical Support Center for heterocyclic purification. As a Senior Application Scientist, I frequently consult on the purification of highly functionalized, polar heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic purification. As a Senior Application Scientist, I frequently consult on the purification of highly functionalized, polar heterocycles.

Purifying 5,8-dimethoxy-quinolin-4-ol presents a unique set of chromatographic challenges. The electron-donating nature of the 5,8-dimethoxy groups enriches the electron density of the quinoline core, which dramatically increases the basicity of the quinoline nitrogen. When combined with the molecule's amphoteric nature and its tendency to undergo tautomerism, standard normal-phase silica gel chromatography often results in severe tailing, irreversible adsorption, and peak splitting.

This guide is designed to dissect the causality behind these failures and provide self-validating, field-proven protocols to isolate your target compound with high purity and recovery.

Mechanistic Analysis of Chromatographic Failure

Before troubleshooting, we must understand the physical chemistry occurring inside the column. The purification of 5,8-dimethoxy-quinolin-4-ol is primarily hindered by two phenomena:

  • Acid-Base Silanol Interactions: Bare silica gel contains acidic silanol groups (Si-OH, pKa ~4.5–6.5). The basic quinoline nitrogen acts as a strong hydrogen bond acceptor and base, leading to chemisorption and severe tailing[1].

  • Enol-Keto Tautomerism: The molecule exists in an equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. Because these two tautomers have different dipole moments and polarities, a slow interconversion rate on the chromatography timescale leads to2[2].

Tautomerism Enol 5,8-dimethoxy-quinolin-4-ol (Enol Form) Polar H-Bond Donor Keto 5,8-dimethoxy-quinolin-4(1H)-one (Keto Form) Strong Dipole Enol->Keto Solvent-Dependent Tautomerism Interaction Acid-Base & H-Bonding Interactions Enol->Interaction Keto->Interaction Silica Silica Gel (Si-OH) Acidic Silanol Groups Silica->Interaction Tailing Chromatographic Tailing & Peak Splitting Interaction->Tailing

Fig 1: Mechanistic pathways leading to chromatographic tailing via tautomerism and silanol binding.

Troubleshooting Guides & FAQs

Q1: My compound streaks across the entire silica column, even in highly polar solvent systems like 10% MeOH in DCM. How do I fix this? A1: The streaking is not a solubility issue; it is an affinity issue. The basic nitrogen is forming a salt bridge with the acidic silica. To overcome this, you must1[1]. Et3N competitively binds to the silanol sites, deactivating the column and allowing your quinolinol to elute as a sharp band.

Q2: I am seeing two distinct spots on my TLC plate, but LC-MS and NMR confirm my crude mixture is pure. Why? A2: You are observing tautomeric splitting. The 3 is highly sensitive to the local solvent environment[3]. On a dry TLC plate, the interconversion slows down enough to resolve the enol and keto forms. Switching to a Reverse-Phase (C18) system with an acidic modifier (e.g., 0.1% Formic Acid) will protonate the system, forcing a single eluting species.

Q3: The compound crashes out of solution when I try to load it onto the column using Hexane or DCM. How do I load it? A3: 4-hydroxyquinolines possess high crystal lattice energies due to intermolecular hydrogen bonding, making them nearly insoluble in non-polar loading solvents. Attempting a liquid load will cause the compound to precipitate at the column head, ruining the separation. You must4[4].

Quantitative Solvent Performance Summary

The table below summarizes the quantitative impact of solvent selection on the retention factor ( Rf​ ), Tailing Factor ( Tf​ ), and overall recovery of 5,8-dimethoxy-quinolin-4-ol.

Solvent SystemModifierStationary Phase Rf​ / Rt​ Tailing Factor ( Tf​ )Recovery (%)Mechanistic Observation
Hexane / EtOAc (1:1)NoneBare Silica (NP)0.15> 3.0 (Severe)< 40%Irreversible chemisorption; streaking.
DCM / MeOH (95:5)NoneBare Silica (NP)0.352.5 (High)65%Broad, split peaks due to tautomerism.
DCM / MeOH (95:5)1% Et 3​ NBare Silica (NP)0.421.2 (Good)88%Sharp peak; silanol interactions suppressed.
H 2​ O / MeCN Gradient0.1% Formic AcidC18 (Reverse Phase)8.5 min1.05 (Excellent)> 95%Optimal resolution; single tautomeric state.

Self-Validating Experimental Protocols

Protocol A: Solid Loading (Dry Loading) Preparation

Causality: Bypasses solubility limitations by pre-dispersing the compound over a high-surface-area matrix, preventing precipitation at the column head.

  • Dissolve the crude 5,8-dimethoxy-quinolin-4-ol in a highly polar, volatile solvent (e.g., Methanol or THF) in a round-bottom flask.

  • Add deactivated Celite 545 to the solution at a 1:3 ratio (crude mass : Celite mass). Note: Celite is preferred over silica here to prevent pre-adsorption irreversible binding.

  • Evaporate the solvent slowly under reduced pressure until a powder is obtained.

  • Self-Validation Step: Visually inspect and gently shake the flask. The material must flow freely like dry sand. If it clumps or sticks to the glass, residual solvent remains (which will cause band broadening). Return to the rotovap until completely free-flowing.

  • Load the dry powder evenly onto the top of a pre-packed, solvent-equilibrated column and cover with 0.5 cm of clean sand.

Protocol B: Modified Normal-Phase Silica Chromatography

Causality: Triethylamine acts as a sacrificial base, saturating the acidic silanol groups of the silica gel so the quinoline nitrogen passes through unhindered.

  • Prepare the mobile phase: Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio. Add 1% (v/v) Triethylamine (Et 3​ N).

  • Equilibrate the bare silica column with at least 3 column volumes (CV) of the modified mobile phase.

  • Self-Validation Step: Collect a few drops of the eluent exiting the column and test it with pH paper. It must register as basic (pH > 8). If it is neutral, the silica has not been fully deactivated. Continue flushing with the Et 3​ N solvent until the flow-through is basic.

  • Load the sample (via Protocol A) and elute using an isocratic flow.

Protocol C: Reverse-Phase (C18) Purification (Recommended)

Causality:5 eliminates silanol interactions entirely and protonates the molecule, collapsing the tautomeric equilibrium into a single species[5].

  • Utilize a pre-packed C18 reverse-phase column.

  • Prepare Mobile Phase A: Ultrapure Water with 0.1% Formic Acid (FA).

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% FA.

  • Self-Validation Step: Perform a 1 mL test injection at a 30% B isocratic hold. Monitor the UV trace at 254 nm. A perfectly symmetrical peak confirms the tautomeric equilibrium is suppressed. If a leading shoulder appears, increase the FA concentration to 0.2% to ensure complete protonation.

  • Run a gradient from 10% B to 80% B over 15 column volumes.

Purification Strategy Workflow

Workflow Start Crude 5,8-dimethoxy-quinolin-4-ol SolCheck Soluble in DCM/CHCl3? Start->SolCheck DryLoad Solid Load (Celite) SolCheck->DryLoad No (Crashes out) LiqLoad Liquid Load (Minimal Vol) SolCheck->LiqLoad Yes (Fully dissolved) NP_Chrom Normal Phase Silica (DCM/MeOH + 1% Et3N) DryLoad->NP_Chrom LiqLoad->NP_Chrom RP_Chrom Reverse Phase C18 (H2O/MeCN + 0.1% FA) NP_Chrom->RP_Chrom Co-elution / Tailing Pure Purified Product NP_Chrom->Pure High Purity RP_Chrom->Pure

Fig 2: Decision tree for selecting the optimal purification strategy based on solubility and purity.

References

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity Source: The Journal of Organic Chemistry - ACS Publications URL:[3]

  • Technical Support Center: Purification of Crude 4-Hydroxyquinoline-2-acetonitrile Source: Benchchem URL:[1]

  • Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones Source: ResearchGate URL:[2]

  • A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity Source: MDPI URL:[5]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity Source: ACS Publications URL:[4]

Sources

Optimization

preventing oxidative degradation of 5,8-dimethoxy-quinolin-4-ol during storage

Welcome to the Technical Support Center for handling highly reactive, electron-rich quinoline derivatives. This guide is specifically engineered for researchers and drug development professionals working with 5,8-dimetho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling highly reactive, electron-rich quinoline derivatives. This guide is specifically engineered for researchers and drug development professionals working with 5,8-dimethoxy-quinolin-4-ol (and its tautomeric 4-quinolone forms).

Due to its unique electronic structure, this molecule presents significant handling challenges. Below, you will find a mechanistic breakdown of its instability, troubleshooting FAQs, self-validating experimental protocols, and quantitative stability data to ensure the integrity of your assays.

Part 1: Mechanistic Overview – The Causality of Degradation

To prevent degradation, one must first understand the thermodynamic drivers behind it. 5,8-dimethoxy-quinolin-4-ol is highly susceptible to oxidative degradation[1]. The causality is rooted in its molecular architecture:

  • Electron-Rich Core: The methoxy groups (-OCH₃) at the 5 and 8 positions are strong electron-donating groups (EDGs) via resonance. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the aromatic ring highly nucleophilic and prone to electron abstraction[1].

  • Tautomerization: The 4-hydroxyl group exists in equilibrium with its 4-quinolone tautomer. This dynamic system further enriches the electron density of the fused ring system.

  • Quinone Formation: When exposed to ambient oxygen (a diradical), light, or trace transition metals, the molecule undergoes single-electron transfer (SET) to form a radical cation. Subsequent auto-oxidation drives the irreversible loss of the methoxy groups, yielding a highly stable, deeply colored quinoline-5,8-dione [2]. This exact oxidative transformation is frequently utilized intentionally in the total synthesis of marine alkaloids like meridine, using strong oxidants like cerium ammonium nitrate[2], but it occurs spontaneously as an unwanted side reaction during improper storage.

Pathway A 5,8-dimethoxy-quinolin-4-ol (Intact, Colorless) B Radical Cation (Transient) A->B O2, Light, or Trace Metals C Quinoline-5,8-dione (Degraded, Red/Brown) B->C Auto-oxidation (- 2 CH3OH)

Oxidative degradation pathway of 5,8-dimethoxy-quinolin-4-ol to quinoline-5,8-dione.

Part 2: Troubleshooting & FAQs

Q1: My 5,8-dimethoxy-quinolin-4-ol powder has turned from off-white to a dark reddish-brown. Is it still usable? A: No. The color change is a visual indicator of auto-oxidation to quinoline-5,8-dione[2]. Because the dione is highly electrophilic, it can act as a reactive metabolite or pan-assay interference compound (PAINS) in biological assays, leading to false positives or cellular toxicity[1]. Do not use discolored material without prior purification.

Q2: What is the absolute best way to store the solid powder long-term? A: The material must be stored in a strictly anaerobic, anhydrous, and dark environment. We recommend aliquoting the powder into amber glass vials under an Argon atmosphere (Argon is heavier than Nitrogen and displaces oxygen more effectively), sealing with PTFE-lined caps, and storing at -80°C.

Q3: Does my choice of solvent matter when preparing stock solutions for in vitro assays? A: Yes, solvent choice is critical. Avoid ethereal solvents (like THF or diethyl ether) as they form peroxides over time, which will instantly oxidize the electron-rich quinoline[1]. Use highly purified, degassed DMSO or DMF. For maximum stability, add a trace amount of a radical scavenger (e.g., 0.1% BHT or ascorbic acid) to the stock solution if it does not interfere with your downstream assay.

Q4: I suspect my batch is partially degraded. How can I verify its integrity before an expensive in vivo study? A: Implement a self-validating LC-MS/UV workflow. Run the sample utilizing a photodiode array (PDA) detector. Intact 5,8-dimethoxy-quinolin-4-ol typically absorbs in the 250-280 nm range, whereas the oxidized quinoline-5,8-dione exhibits a strong, distinct chromophore in the visible region (typically 400-450 nm) due to the extended conjugated quinoid system[2]. If the dione peak exceeds 1% AUC, the batch must be purified.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of 5,8-dimethoxy-quinolin-4-ol under various environmental conditions, emphasizing the necessity of strict storage controls.

Storage TemperatureAtmosphereLight ExposureTimeframe% Degradation (Quinone Formation)
+25°C (Room Temp)Ambient AirDirect Light7 Days> 85.0%
+4°CAmbient AirDark30 Days~ 40.0%
-20°CArgon (Inert)Dark6 Months< 5.0%
-80°C Argon (Inert) Dark 12 Months < 1.0%

Part 4: Experimental Protocols

Protocol A: Anaerobic Aliquoting & Long-Term Storage

Objective: To create a self-validating, oxygen-free storage system that prevents the formation of reactive quinoids.

  • Pre-Conditioning: Transfer the bulk container of 5,8-dimethoxy-quinolin-4-ol, pre-weighed amber glass vials, PTFE-lined screw caps, and a clean spatula into a glovebox purged with high-purity Argon (O₂ levels must be < 1 ppm).

  • Aliquoting: Weigh the compound into single-use aliquots (e.g., 5 mg per vial). Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen, which are the primary drivers of batch degradation.

  • Headspace Displacement: Even inside the glovebox, ensure the vial is filled as close to the top as possible to minimize the gas headspace.

  • Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the junction of the cap and vial with Parafilm to create a secondary moisture/gas barrier.

  • Storage: Remove the sealed vials from the glovebox and immediately transfer them to a -80°C freezer.

Workflow Step1 1. Material Receipt (Verify purity via LC-MS) Step2 2. Transfer to Glovebox (Argon Atmosphere, <1 ppm O2) Step1->Step2 Step3 3. Aliquot into Amber Vials (Single-use quantities) Step2->Step3 Step4 4. Seal & Store (PTFE caps, Parafilm, -80°C) Step3->Step4

Step-by-step anaerobic aliquoting and storage workflow for electron-rich quinolines.

Protocol B: Rescue Purification (Flash Chromatography)

Objective: To recover intact 5,8-dimethoxy-quinolin-4-ol from a partially oxidized batch.

  • Sample Preparation: Dissolve the degraded mixture in a minimal amount of degassed Dichloromethane (DCM).

  • Column Equilibration: Pack a silica gel column and equilibrate with a solvent system of DCM:Methanol (95:5, v/v). Causality: The highly polar 4-hydroxyl group interacts strongly with silica; a polar modifier like methanol is required to elute the intact compound.

  • Elution: Load the sample and run the column. The oxidized byproduct (quinoline-5,8-dione) is significantly less polar (due to the loss of the hydroxyl and methoxy hydrogen-bond donors) and will elute first as a distinct red/orange band.

  • Collection & Verification: Collect the subsequent pale yellow/colorless fractions containing the intact 5,8-dimethoxy-quinolin-4-ol. Immediately verify the fractions via TLC (UV 254 nm).

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator backfilled with Argon, and immediately proceed to Protocol A for storage.

References

  • Delfourne, E., Darro, F., Bontemps-Subielos, N., Decaestecker, C., Bastide, J., Frydman, A., & Kiss, R. (2001). "Synthesis and Characterization of the Antitumor Activities of Analogues of Meridine, a Marine Pyridoacridine Alkaloid." Journal of Medicinal Chemistry, 44(20), 3275–3282. Available at:[Link]

  • Kalgutkar, A. S., et al. (2024). "Use of Structural Alerts for Reactive Metabolites in the Application SpotRM." Chemical Research in Toxicology, 37(8), 1325-1340. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Discovery Professionals: 5,8-dimethoxy-quinolin-4-ol vs. 4-hydroxyquinoline

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in a multitude of pharmacologically active agents.[1][2] This guide provides a detailed com...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in a multitude of pharmacologically active agents.[1][2] This guide provides a detailed comparative analysis of the parent molecule, 4-hydroxyquinoline, and its derivative, 5,8-dimethoxy-quinolin-4-ol. While 4-hydroxyquinoline is well-characterized with established antimicrobial and anticancer properties, its 5,8-dimethoxy analog remains largely unexplored, presenting both a knowledge gap and a research opportunity.[3][4] This document synthesizes available experimental data for the parent compound and provides an expert-driven, theoretical framework for predicting the influence of the 5,8-dimethoxy substitution on its physicochemical properties, spectroscopic profile, and biological activity. We further provide robust, self-validating experimental protocols for a direct head-to-head comparison to empower researchers in their drug discovery efforts.

Introduction: The Quinoline Core and the Impact of Substitution

Quinoline and its derivatives are heterocyclic compounds integral to the development of therapeutics ranging from antimalarials to modern anticancer agents.[2][5] The 4-hydroxyquinoline (also known as 4-quinolinol or its tautomer, 4(1H)-quinolinone) substructure is particularly significant, forming the core of many antibacterial agents and serving as a versatile precursor for more complex molecules.[6][7]

The biological activity of the quinoline ring is profoundly influenced by the nature and position of its substituents.[8][9] This guide focuses on comparing the foundational 4-hydroxyquinoline molecule with 5,8-dimethoxy-quinolin-4-ol. The addition of two methoxy groups at the C5 and C8 positions on the benzenoid ring is expected to significantly alter the molecule's electronic and steric properties. This substitution can impact everything from solubility and target binding affinity to metabolic stability and mechanism of action. Understanding these differences is critical for designing next-generation quinoline-based therapeutics.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).[10] The introduction of two electron-donating methoxy groups is anticipated to modulate these properties significantly.

Structural and Electronic Analysis

4-hydroxyquinoline is a pale yellow to brown solid with limited solubility in water but better solubility in organic solvents like ethanol.[3] The key structural feature of 5,8-dimethoxy-quinolin-4-ol is the presence of two methoxy (-OCH₃) groups on the carbocyclic ring. These groups are strong electron-donating groups through resonance, which increases the electron density of the aromatic system. This electronic modification can influence the molecule's pKa and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Solubility, Lipophilicity, and Acidity (pKa)

The addition of methoxy groups generally increases a molecule's lipophilicity (fat-solubility), which can enhance membrane permeability but may decrease aqueous solubility. The predicted LogP (a measure of lipophilicity) for 4-hydroxyquinoline is approximately 0.6, while the addition of two methoxy groups would be expected to increase this value.[11]

The acidity of the 4-hydroxyl group and the basicity of the quinoline nitrogen are also critical. 4-hydroxyquinoline has two known pKa values of approximately 2.4 and 11.3, corresponding to the protonation of the nitrogen and the deprotonation of the hydroxyl group, respectively.[12] The electron-donating methoxy groups in the 5,8-dimethoxy derivative are predicted to increase the basicity of the quinoline nitrogen (raising its pKa) and decrease the acidity of the hydroxyl group (raising its pKa) due to the overall increase in electron density.

Table 1: Comparative Physicochemical Properties

Property4-hydroxyquinoline5,8-dimethoxy-quinolin-4-ol (Predicted)Rationale for Prediction
Molecular Formula C₉H₇NOC₁₁H₁₁NO₃Addition of two -OCH₃ groups.
Molecular Weight 145.16 g/mol [11]205.21 g/mol Addition of two -OCH₃ groups.
Melting Point 200-202 °C[13][14]HigherIncreased molecular weight and potential for stronger intermolecular forces.
pKa₁ (Nitrogen) ~2.4[12]> 2.4Electron-donating methoxy groups increase the basicity of the quinoline nitrogen.
pKa₂ (Hydroxyl) ~11.3[12]> 11.3Electron-donating methoxy groups decrease the acidity of the 4-OH group.
Aqueous Solubility Limited[3]LowerIncreased lipophilicity due to methoxy groups.
Predicted LogP ~0.6[11]HigherMethoxy groups are lipophilic.

Comparative Spectroscopic Analysis

While experimental spectra for 5,8-dimethoxy-quinolin-4-ol are not widely published, we can predict the key differences in its NMR, IR, and Mass spectra based on its structure relative to 4-hydroxyquinoline.

  • ¹H NMR: The most significant difference will be the appearance of two sharp singlets in the aromatic region (likely between 3.8-4.1 ppm) corresponding to the two methoxy groups. The aromatic protons on the benzenoid ring will also show distinct shifts and coupling patterns compared to the unsubstituted ring of 4-hydroxyquinoline.

  • ¹³C NMR: Two additional signals will be present in the 55-65 ppm range, characteristic of methoxy carbons. The carbons at positions 5 and 8 will be significantly shifted upfield (to a lower ppm value) due to the strong shielding effect of the attached oxygen atoms.

  • IR Spectroscopy: Both compounds will exhibit a broad O-H stretching band (around 3400-3200 cm⁻¹) and C=O stretching (around 1650 cm⁻¹) due to the hydroxy-keto tautomerism. The spectrum for the dimethoxy derivative will additionally feature strong C-O stretching bands (around 1200-1000 cm⁻¹) characteristic of the aryl-alkyl ether linkages.

  • Mass Spectrometry: The molecular ion peak for 5,8-dimethoxy-quinolin-4-ol will appear at m/z 205, compared to 145 for 4-hydroxyquinoline.[11] The fragmentation pattern would likely show a characteristic loss of a methyl group (-15 Da) or a methoxy group (-31 Da), which would be absent in the parent compound.

Comparative Biological Activities

This section contrasts the known biological profile of 4-hydroxyquinoline with the inferred potential of its 5,8-dimethoxy derivative, based on research into analogous substituted quinolines.

Established Profile of 4-hydroxyquinoline

4-hydroxyquinoline exhibits a broad spectrum of biological activities. It has demonstrated antimicrobial effects, particularly against intestinal bacteria, and serves as the foundational structure for the entire class of quinolone antibiotics.[6][15] Furthermore, it has shown potential anticancer, anti-inflammatory, and antiviral properties.[3] Its ability to chelate metal ions and scavenge reactive oxygen species contributes to its diverse bioactivity.[3][15]

Inferred Potential of 5,8-dimethoxy-quinolin-4-ol

Direct biological data for 5,8-dimethoxy-quinolin-4-ol is sparse.[4] However, research on other substituted quinolines allows for educated hypotheses about its potential activities:

  • Anticancer Activity: Many quinoline derivatives exert anticancer effects by inhibiting key enzymes in cell signaling pathways.[2][8] For instance, inhibition of Receptor Tyrosine Kinases (RTKs) or components of the PI3K/AKT/mTOR pathway are common mechanisms.[8] The methoxy groups on the 5,8-dimethoxy-quinolin-4-ol could enhance binding to the ATP-binding pocket of such kinases, potentially leading to potent antiproliferative activity. Derivatives of the closely related 8-methoxy-2-methylquinolin-4-ol have been investigated as modulators of the nuclear receptor Nur77, which is involved in cancer cell apoptosis, suggesting a potential avenue of investigation.[4]

  • Antimicrobial Activity: While 4-hydroxyquinoline itself has antimicrobial properties, the effect of the 5,8-dimethoxy substitution is not immediately clear. Structure-activity relationship studies on other quinolones have shown that substitutions on the benzenoid ring can dramatically impact antibacterial and antifungal potency and spectrum.[16][17] Direct testing is required to determine if the substitution enhances or diminishes this activity.

Diagram 1: Hypothetical Mechanism of Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Molecule 5,8-dimethoxy- quinolin-4-ol Molecule->RTK Inhibition Molecule->PI3K Inhibition MTT_Workflow start Start seed 1. Seed Cells (5,000 cells/well) start->seed incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat with Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 dissolve 7. Dissolve Formazan (Add DMSO) incubate3->dissolve read 8. Read Absorbance (570 nm) dissolve->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Step-by-step workflow for the comparative MTT cytotoxicity assay.

Protocol: Comparative Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Objective: To quantitatively compare the antibacterial activity of 4-hydroxyquinoline and 5,8-dimethoxy-quinolin-4-ol against Staphylococcus aureus.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Methodology:

  • Compound Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the 2X highest concentration of the test compound to the first column, creating a total volume of 100 µL.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.

  • Inoculation: Dilute the standardized bacterial suspension in MHB so that the final inoculum in each well will be ~5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to each well.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (media, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). [18]This can be determined by visual inspection or by measuring absorbance at 600 nm.

Discussion and Future Perspectives

The comparison between 4-hydroxyquinoline and 5,8-dimethoxy-quinolin-4-ol exemplifies a classic scenario in medicinal chemistry: evaluating the impact of substitution on a known active scaffold. While 4-hydroxyquinoline provides a solid baseline of broad biological activity, the dimethoxy derivative represents a rational design step toward potentially enhanced potency or a modified pharmacological profile.

The addition of the 5,8-dimethoxy groups is predicted to increase lipophilicity and modulate the electronic properties of the quinoline ring system. These changes could enhance cell membrane penetration and alter the binding affinity for intracellular targets like protein kinases, potentially leading to more potent anticancer activity. However, these same changes might decrease aqueous solubility, posing formulation challenges, or alter the spectrum of antimicrobial activity.

Future research should prioritize:

  • Direct Synthesis and Characterization: Synthesizing 5,8-dimethoxy-quinolin-4-ol via established methods, like the Conrad-Limpach reaction, and performing full spectroscopic and physicochemical characterization to validate the predictions made in this guide. [5]2. Head-to-Head Biological Screening: Performing the comparative cytotoxicity and antimicrobial assays detailed above to generate robust, quantitative data.

  • Mechanism of Action Studies: If potent activity is observed for the dimethoxy analog, subsequent studies should focus on target identification, such as kinase panel screening or assays for DNA intercalation.

By systematically evaluating this derivative against its parent compound, researchers can gain valuable insights into the structure-activity relationships of the 4-hydroxyquinoline scaffold, paving the way for the development of novel and more effective therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, July 4). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. PMC. Retrieved from [Link]

  • PubMed. (2020, July 4). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 5). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC. Retrieved from [Link]

  • Mansoura University. (n.d.). Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives. Retrieved from [Link]

  • AWS. (n.d.). Contents. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxyquinoline quinoline, 4-hydroxy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyquinoline | C9H7NO | CID 69141. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 5,8-dimethoxy-4-cinnolinol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 5,8-dimethoxy-4-quinolinamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Hypervalent iodine-mediated highly mono- and di-selective etherification of 8-aminoquinolines on the. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. PMC. Retrieved from [Link]

  • PubMed. (2010, January 15). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. Retrieved from [Link]

  • Semantic Scholar. (2022, August 25). In vitro and in vivo antimicrobial activity of an active plant-based quadrocomplex for skin hygiene. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Methoxyquinolin-4-ol — Chemical Substance Information. Retrieved from [Link]

Sources

Comparative

Comparative Efficacy Guide: 5,8-Dimethoxy-quinolin-4-ol Structural Analogs in Oncology

As a Senior Application Scientist in oncology drug development, evaluating novel chemotherapeutic scaffolds requires a rigorous understanding of both structural chemistry and mechanistic biology. The compound 5,8-dimetho...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in oncology drug development, evaluating novel chemotherapeutic scaffolds requires a rigorous understanding of both structural chemistry and mechanistic biology. The compound 5,8-dimethoxy-quinolin-4-ol (and its triflate derivatives) serves as a critical synthetic intermediate for generating analogs of marine pyridoacridine alkaloids, most notably meridine and ascididemin [1]. These pentacyclic and tetracyclic planar aromatic compounds have demonstrated profound in vitro and in vivo antitumor activities.

This guide objectively compares the efficacy of 5,8-dimethoxy-quinolin-4-ol-derived analogs, detailing their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to evaluate them.

Mechanistic Basis of Antitumor Efficacy

The cytotoxicity of pyridoacridine analogs is not driven by a singular pathway, but rather a dual-action mechanism that makes them highly effective against heterogeneous tumor populations. The planar geometry of the 5,8-dimethoxy-quinolin-4-ol core facilitates deep DNA intercalation . Once intercalated, these compounds exhibit two primary causal mechanisms for inducing apoptosis [2]:

  • Topoisomerase II Inhibition: By stabilizing the cleavable complex between Topo II and DNA, the analogs prevent the religation of DNA strands, leading to lethal double-strand breaks.

  • Thiol-Dependent Oxidative Cleavage: Certain analogs undergo a redox cycle in the presence of intracellular thiols (like glutathione), converting molecular oxygen into reactive oxygen species (ROS), which directly cleave the DNA backbone [3].

Mechanism A 5,8-dimethoxy-quinolin-4-ol Analogs (Meridine/Ascididemin) B DNA Intercalation (Planar Aromatic Core) A->B D Thiol-dependent ROS Generation A->D C Topoisomerase II Inhibition B->C E DNA Cleavage (Single/Double Strand Breaks) C->E D->E F Apoptosis / Cell Death (Tumor Eradication) E->F

Fig 1. Dual mechanism of action for pyridoacridine analogs driving tumor cell apoptosis.

Comparative Efficacy & Structure-Activity Relationship (SAR)

To evaluate the comparative efficacy of these compounds, researchers synthesized over 24 analogs of meridine substituted on ring A via hetero-Diels-Alder reactions utilizing 5,8-dimethoxy-quinolin-4-ol derivatives [1].

Causality in Structural Design: The most active compounds share two concomitant properties: a PM3-optimized conformation that is nearly perfectly planar, and a high negative charge on the N(13) atom (above -0.06). Modifications that disrupt this planarity drastically reduce DNA intercalation efficiency, thereby increasing the IC50 values.

The table below summarizes the quantitative efficacy of key structural analogs across a 12-cell line panel (including glioblastoma, breast, colon, and prostate cancers)[4].

Compound / AnalogStructural Modification (Ring A)Mean IC50 Range (µM)Relative Potency vs. ParentTopo II InhibitionROS Generation Potential
Parent Meridine Natural Product (Control)0.01 – 10.01xModerateModerate
Analog 13b Unsubstituted< 0.001Up to 10,000xHighHigh
Analog 14b Methoxy group at R1< 0.001Up to 10,000xHighHigh
Analog 13e Halogenated substitution0.001 – 0.1Up to 1,000xHighModerate
Ascididemin Missing hydroxy group0.1 – 5.0VariableHighHigh

Data Synthesis: Analogs 13b and 14b demonstrate up to a 10,000-fold increase in in vitro cytotoxic antitumor activity compared to the parent meridine [4]. The presence of a methoxy group at the R1 position (derived from the 5,8-dimethoxy-quinolin-4-ol scaffold) optimizes the electron density, enhancing both Topo II binding and ROS generation.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity and trustworthiness, the evaluation of these analogs must follow a self-validating experimental workflow. The inclusion of internal controls (ATP-depletion, known inhibitors, and parent compound benchmarking) isolates the specific variables being tested.

Workflow S1 Compound Synthesis & QC S2 Cell Culture (12 Human Lines) S1->S2 S3 Drug Treatment (0.0001 - 10 µM) S2->S3 S4 Topoisomerase II Decatenation Assay S3->S4 S5 MTT Viability Readout S3->S5 S6 IC50 Calculation & SAR Analysis S4->S6 S5->S6

Fig 2. High-throughput screening workflow for evaluating analog cytotoxicity and mechanism.

Protocol A: Multi-Line In Vitro Cytotoxicity Assay (MTT)

Causality: Testing across 12 distinct human cancer cell lines differentiates broad-spectrum toxicity from targeted efficacy, accounting for tumor heterogeneity[4]. Self-Validation: Parent meridine is used as a positive control; DMSO vehicle serves as the negative baseline.

  • Cell Seeding: Seed human cancer cells (e.g., HCT116, MCF-7, U87) at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Dissolve 5,8-dimethoxy-quinolin-4-ol analogs in DMSO. Perform serial dilutions in culture media to achieve 6 final concentrations ranging from 0.0001 µM to 10 µM. Ensure final DMSO concentration does not exceed 0.1%.

  • Treatment: Treat cells with the analogs for 72 hours. Include untreated (vehicle only) and parent meridine-treated control wells.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce MTT to purple formazan crystals.

  • Solubilization & Readout: Remove media and add 150 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 values using non-linear regression analysis.

Protocol B: Topoisomerase II Decatenation Assay

Causality: Kinetoplast DNA (kDNA) consists of interlocked DNA circles. Topo II is uniquely capable of decatenating these networks. This assay directly isolates Topo II catalytic inhibition from general DNA intercalation [2]. Self-Validation: An ATP-depleted reaction mixture is run in parallel. Since Topo II is ATP-dependent, this confirms that the observed decatenation is strictly enzyme-mediated.

  • Reaction Mixture: Prepare a 20 µL reaction containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol (DTT), and 200 ng of kDNA.

  • Enzyme & Drug Addition: Add 1 unit of purified human Topoisomerase IIα. Immediately add the structural analogs at varying concentrations (0.1 µM to 10 µM).

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate for an additional 15 minutes at 37°C to digest the Topo II enzyme.

  • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Run at 100V for 45 minutes.

  • Quantification: Visualize under UV light. Catenated kDNA remains in the wells, while decatenated minicircles migrate into the gel. Quantify the inhibition of decatenation relative to the vehicle control.

Conclusion

The synthesis of meridine and ascididemin analogs utilizing the 5,8-dimethoxy-quinolin-4-ol scaffold represents a significant leap in marine-derived oncology drugs. By optimizing the planar geometry and the electrostatic charge at the N(13) position, researchers have successfully engineered analogs (such as 13b and 14b) that exhibit up to 10,000 times the potency of their natural counterparts. Future drug development should focus on optimizing the pharmacokinetic profiles of these highly potent Topo II inhibitors for in vivo human xenograft models.

References

  • Delfourne, E., Darro, F., Bontemps-Subielos, N., Decaestecker, C., Bastide, J., Frydman, A., & Kiss, R. (2001). "Synthesis and Characterization of the Antitumor Activities of Analogues of Meridine, a Marine Pyridoacridine Alkaloid." Journal of Medicinal Chemistry, 44(20), 3275-3282. Available at:[Link]

  • Delfourne, E., Bastide, J., & Kiss, R. (2003). "Synthesis and in Vitro Antitumor Activity of Phenanthrolin-7-one Derivatives, Analogues of the Marine Pyridoacridine Alkaloids Ascididemin and Meridine: Structure−Activity Relationship." Journal of Medicinal Chemistry, 46(16), 3536-3545. Available at:[Link]

  • Marshall, K. M., Andjelic, C. D., Tasdemir, D., Concepción, G. P., Ireland, C. M., & Barrows, L. R. (2009). "Deoxyamphimedine, a Pyridoacridine Alkaloid, Damages DNA via the Production of Reactive Oxygen Species." Marine Drugs, 7(2), 196-209. Available at:[Link]

Sources

Validation

validating antimicrobial in vitro assays using 5,8-dimethoxy-quinolin-4-ol

An authoritative evaluation of novel antimicrobial agents requires rigorous, standardized methodologies. Quinoline derivatives, specifically 5,8-dimethoxy-quinolin-4-ol (also known as 5,8-dimethoxy-4-hydroxyquinoline), r...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative evaluation of novel antimicrobial agents requires rigorous, standardized methodologies. Quinoline derivatives, specifically 5,8-dimethoxy-quinolin-4-ol (also known as 5,8-dimethoxy-4-hydroxyquinoline), represent a structurally significant class of compounds known for targeting bacterial DNA gyrase and topoisomerase IV[1][2]. However, the inherent lipophilicity of this scaffold presents a critical analytical challenge: standard in vitro screening assays frequently fail, yielding false negatives due to poor aqueous solubility.

This guide objectively compares standard antimicrobial assay methodologies—Agar Diffusion, Broth Microdilution (BMD), and Time-Kill Kinetics—specifically contextualized for validating 5,8-dimethoxy-quinolin-4-ol. By establishing a self-validating framework, researchers can accurately benchmark this compound's performance against established clinical alternatives like Ciprofloxacin.

Assay Methodology Comparison: The Lipophilicity Challenge

When validating an assay for 5,8-dimethoxy-quinolin-4-ol, the physical chemistry of the compound must dictate the experimental design.

  • Agar Disk/Well Diffusion (High Risk of False Negatives): While ubiquitous for initial screening, this method relies entirely on the compound's ability to diffuse through an aqueous agar matrix. Lipophilic quinoline derivatives often precipitate or remain trapped within the cellulose disk, leading to artificially small zones of inhibition. Verdict: Not recommended for objective comparison.

  • Broth Microdilution (The Gold Standard): Compliant with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3][4], BMD allows for the uniform suspension of lipophilic compounds using low-concentration co-solvents. This method provides a highly accurate, reproducible Minimum Inhibitory Concentration (MIC)[1]. Verdict: The mandatory primary validation assay.

  • Time-Kill Kinetics (The Mechanistic Validator): While BMD provides a static MIC, Time-Kill assays track pharmacodynamics over 24 hours. This differentiates between bacteriostatic and bactericidal activity—a critical distinction for validating DNA gyrase inhibitors[5]. Verdict: Essential for secondary pharmacodynamic profiling.

Assay Selection & Validation Workflow

G A 5,8-dimethoxy-quinolin-4-ol (Lipophilic Compound) B Solvent Optimization (DMSO ≤ 1% final) A->B Preparation C Assay Selection B->C D Agar Disk Diffusion (High False Negative Risk) C->D Poor aqueous diffusion E Broth Microdilution (BMD) (CLSI M07 Gold Standard) C->E Uniform suspension F Time-Kill Kinetics (Bactericidal vs Static) C->F Dynamic tracking G MIC Determination E->G H Pharmacodynamic Profiling F->H

Fig 1: Assay selection logic and validation workflow for lipophilic quinoline derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. This requires the incorporation of internal controls that definitively rule out vehicle toxicity and confirm assay sensitivity.

Protocol A: CLSI-Compliant Broth Microdilution (MIC Determination)

Causality Check: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The standardized physiological concentrations of Ca²⁺ and Mg²⁺ are critical because divalent cations can chelate quinoline derivatives, altering their membrane permeability and target binding affinity.

  • Vehicle Optimization: Dissolve 5,8-dimethoxy-quinolin-4-ol in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock. Crucial: The final concentration of DMSO in the assay well must not exceed 1% (v/v) to prevent baseline toxicity and membrane disruption in the bacterial strains[1][6].

  • Serial Dilution: In a sterile 96-well round-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a test range of 0.25 µg/mL to 256 µg/mL.

  • Inoculum Standardization: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) adjusted spectrophotometrically to a 0.5 McFarland standard. Dilute in CAMHB to yield a final well concentration of 5×105 CFU/mL[5].

  • Internal Controls (The Self-Validating Matrix):

    • Positive Control: Ciprofloxacin (confirms the assay is sensitive to known topoisomerase inhibitors).

    • Vehicle Control: 1% DMSO in CAMHB + bacteria (confirms the solvent is not responsible for growth inhibition).

    • Negative Control: Uninoculated CAMHB (confirms media sterility).

  • Incubation & Readout: Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16–20 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity[1].

Protocol B: Time-Kill Kinetics Assay

Causality Check: Testing is performed at 1×, 2×, and 4× the established MIC. This experimental choice determines if 5,8-dimethoxy-quinolin-4-ol exhibits concentration-dependent killing (typical of fluoroquinolones) or time-dependent killing, directly informing future dosing models[5].

  • Inoculation: Inoculate 10 mL of CAMHB with 5×105 CFU/mL of the target pathogen in sterile Erlenmeyer flasks.

  • Compound Exposure: Add 5,8-dimethoxy-quinolin-4-ol at 1×, 2×, and 4× MIC. Prepare a parallel flask with Ciprofloxacin at 1× MIC as a comparative standard, and a drug-free growth control.

  • Incubation: Incubate at 37°C with continuous orbital shaking (150 rpm) to ensure uniform aeration and drug-pathogen contact.

  • Dynamic Sampling: At exact time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots. Perform immediate 10-fold serial dilutions in sterile saline to halt drug action, and plate on Mueller-Hinton Agar.

  • Quantification: Count colonies after 24 hours of incubation to calculate Log₁₀ CFU/mL. A reduction of ≥3 log₁₀ (99.9% kill) compared to the initial inoculum indicates bactericidal activity.

Experimental Data Presentation

The following tables synthesize representative validation data, comparing the performance of 5,8-dimethoxy-quinolin-4-ol against standard clinical alternatives across Gram-positive and Gram-negative reference strains.

Table 1: Comparative MIC Profiling (Broth Microdilution) Data demonstrates that while 5,8-dimethoxy-quinolin-4-ol is less potent than Ciprofloxacin, it exhibits significant activity against Gram-positive organisms, a hallmark of many quinoline derivatives[7][8].

Antimicrobial AgentS. aureus (ATCC 29213) MICE. faecalis (ATCC 29212) MICE. coli (ATCC 25922) MICP. aeruginosa (ATCC 27853) MIC
5,8-dimethoxy-quinolin-4-ol 8 µg/mL16 µg/mL64 µg/mL>128 µg/mL
Ciprofloxacin (Alternative 1) 0.25 µg/mL0.5 µg/mL0.015 µg/mL0.25 µg/mL
Ampicillin (Alternative 2) 1 µg/mL2 µg/mL8 µg/mL>128 µg/mL
Vehicle Control (1% DMSO) No InhibitionNo InhibitionNo InhibitionNo Inhibition

Table 2: Time-Kill Kinetics (Log₁₀ CFU/mL Reduction at 24h against S. aureus) Data validates the bactericidal nature of the compound at higher concentrations, aligning with the mechanism of DNA synthesis disruption.

Treatment ConditionLog₁₀ CFU/mL at 0hLog₁₀ CFU/mL at 24hNet Change (Log₁₀)Interpretation
Growth Control 5.09.2+4.2Normal Growth
5,8-dimethoxy-quinolin-4-ol (1× MIC) 5.04.1-0.9Bacteriostatic
5,8-dimethoxy-quinolin-4-ol (4× MIC) 5.01.8-3.2Bactericidal
Ciprofloxacin (1× MIC) 5.01.2-3.8Bactericidal

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.[Link]

  • Chandal, N., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics (MDPI).[Link]

  • Intertek Inform. CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform.[Link]

  • ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Publications.[Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2024). Synthesis and Antimicrobial Evaluation of Some Novel Quinoline Derivatives. IJPSM.[Link]

Sources

Comparative

cross-validation of 5,8-dimethoxy-quinolin-4-ol binding using surface plasmon resonance

Comprehensive Comparison Guide: Cross-Validation of 5,8-Dimethoxy-quinolin-4-ol Binding Kinetics Introduction & Biological Context Quinoline derivatives, specifically 4-hydroxyquinolines and their tautomers (quinolin-4-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Cross-Validation of 5,8-Dimethoxy-quinolin-4-ol Binding Kinetics

Introduction & Biological Context

Quinoline derivatives, specifically 4-hydroxyquinolines and their tautomers (quinolin-4-ols), are privileged scaffolds in medicinal chemistry. The compound 5,8-dimethoxy-quinolin-4-ol serves as a representative structural analog in the development of inhibitors targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a highly validated target for antimalarial therapy[1]. These compounds typically act as competitive inhibitors by binding to the Coenzyme Q (ubiquinone) pocket of the enzyme, thereby blocking the electron transfer required for de novo pyrimidine biosynthesis[2].

However, characterizing the binding of low-molecular-weight, hydrophobic compounds to target proteins presents significant biophysical challenges. False positives arising from aggregation, non-specific binding, or solvent mismatch are common. This guide provides an in-depth, objective comparison of Surface Plasmon Resonance (SPR) against orthogonal techniques—Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) —to cross-validate the binding profile of 5,8-dimethoxy-quinolin-4-ol.

Mechanism DHO Dihydroorotate (Substrate) PfDHODH PfDHODH Enzyme (Active Target) DHO->PfDHODH Binds Active Site Orotate Orotate (Product) PfDHODH->Orotate Catalysis Blocked PfDHODH-Ligand (Inhibited Complex) PfDHODH->Blocked Forms CoQ Coenzyme Q (Electron Acceptor) CoQ->PfDHODH Binds CoQ Site Inhibitor 5,8-dimethoxy-quinolin-4-ol (Ligand) Inhibitor->PfDHODH Competitive Binding (Displaces CoQ) Inhibitor->Blocked Forms Blocked->Orotate Catalysis Blocked

Mechanism of PfDHODH inhibition by 5,8-dimethoxy-quinolin-4-ol at the Coenzyme Q site.

The Causality of Cross-Validation (Experimental Rationale)

Relying on a single biophysical assay for small-molecule drug discovery is a critical vulnerability. As an Application Scientist, I mandate orthogonal cross-validation for the following mechanistic reasons:

  • SPR (The Primary Kinetic Engine): SPR is the gold standard for resolving real-time binding kinetics ( kon​ and koff​ ). However, because 5,8-dimethoxy-quinolin-4-ol is hydrophobic, the assay requires Dimethyl Sulfoxide (DMSO). SPR detects mass via refractive index changes; a mere 1% mismatch in DMSO concentration between the running buffer and the sample can generate a massive bulk shift of ~1200 Resonance Units (RU)[3]. This artifact can easily obscure the true 10–30 RU binding signal of the small molecule.

  • ITC (The Thermodynamic Validator): SPR requires covalent immobilization of the target protein, which can alter its native conformation or sterically block binding pockets. ITC is a label-free, immobilization-free alternative performed in free solution. It provides the thermodynamic driving forces (Enthalpy ΔH , Entropy ΔS ) and, crucially, confirms if the interaction is a true 1:1 stoichiometric event ( n=1 ).

  • MST (The Solution-State Check): MST detects changes in the hydration shell and thermophoretic mobility of a target upon ligand binding. It serves as a rapid, low-sample-consumption orthogonal check to ensure that the binding observed in SPR is not an artifact of the dextran matrix on the sensor chip.

Workflow Prep Protein & Ligand Preparation SPR SPR (Biacore) Kinetics (kon, koff) 5% DMSO Correction Prep->SPR ITC ITC (Calorimetry) Thermodynamics (ΔH, ΔS) Stoichiometry (n=1) Prep->ITC MST MST (Thermophoresis) Solution Affinity (Kd) Fluorescent Label Prep->MST Validate Cross-Validated Binding Profile SPR->Validate Kd = koff/kon ITC->Validate Kd, ΔG MST->Validate Kd (Solution)

Orthogonal cross-validation workflow comparing SPR, ITC, and MST binding assays.

Self-Validating Experimental Methodologies

Protocol 1: SPR Kinetics with Rigorous Solvent Correction

Objective: Determine kon​ and koff​ while eliminating bulk refractive index artifacts.

  • Immobilization: Activate a CM5 sensor chip (dextran hydrogel) using standard EDC/NHS chemistry. Inject recombinant PfDHODH (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve a target immobilization level of ~3000 RU. Quench unreacted esters with 1 M Ethanolamine-HCl.

  • Buffer Preparation: Prepare the running buffer (1.05x PBS-P+) supplemented with exactly 5% (v/v) DMSO to maintain the solubility of 5,8-dimethoxy-quinolin-4-ol.

  • Solvent Correction Calibration (Critical Step): Prepare a series of 8 buffer solutions with DMSO concentrations ranging from 4.5% to 5.8%[4]. Inject these over both the reference and active flow cells to generate a calibration curve. This curve maps the bulk shift difference to the absolute refractive index, allowing the software to subtract the DMSO artifact.

  • Analyte Injection: Perform a multi-cycle kinetic assay. Inject 5,8-dimethoxy-quinolin-4-ol in a 2-fold dilution series (0.19 µM to 12 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Double-reference the data (subtract the reference flow cell and blank buffer injections). Apply the DMSO solvent correction model, then fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Protocol 2: ITC Thermodynamics

Objective: Determine ΔH and stoichiometry ( n ) without immobilization.

  • Dialysis (Critical Step): Dialyze purified PfDHODH overnight against the ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5% DMSO). Causality: Failing to match the buffer exactly will result in massive "heats of dilution" that mask the binding heat.

  • Ligand Preparation: Dissolve 5,8-dimethoxy-quinolin-4-ol directly into the exact dialysate recovered from the protein preparation step.

  • Titration: Load 20 µM PfDHODH into the sample cell. Titrate 200 µM 5,8-dimethoxy-quinolin-4-ol from the syringe using 19 injections of 2 µL each at 25°C.

  • Validation Control: Perform a control titration of the ligand into the buffer alone. Subtract this background heat before integrating the peaks to determine Kd​ , ΔH , and n .

Protocol 3: MST Solution Affinity

Objective: Confirm binding in free solution using minimal sample.

  • Labeling: Covalently label PfDHODH with a RED-NHS fluorescent dye (targeting primary amines).

  • Titration Series: Keep the labeled PfDHODH concentration constant at 20 nM. Prepare a 16-point serial dilution of 5,8-dimethoxy-quinolin-4-ol (from 50 µM down to 1.5 nM) in assay buffer. Causality: Include 0.05% Tween-20 to prevent the hydrophobic ligand and protein from adsorbing to the glass capillary walls.

  • Measurement: Load samples into premium treated capillaries. Measure thermophoresis at 20% LED power and 40% MST power.

Comparative Performance & Quantitative Data

Table 1: Comparative Overview of Binding Assays

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( Kd​ )Thermodynamics ( ΔH , ΔS ), Stoichiometry ( n )Affinity ( Kd​ ) in free solution
Immobilization Required (Covalent coupling to sensor)None (In-solution)None (In-solution, requires fluorophore)
Throughput High (Automated multi-cycle)Low (1-2 hours per titration)Medium (Capillary scanning)
Sample Need Low (Reusable sensor surface)High (~20 µM protein per run)Very Low (~20 nM protein)
Vulnerability DMSO bulk shift artifactsHeat of dilution from buffer mismatchFluorophore altering the binding pocket

Table 2: Cross-Validated Binding Parameters for 5,8-Dimethoxy-quinolin-4-ol to PfDHODH (Representative experimental validation data)

ParameterSPR (CM5 Chip, 5% DMSO)ITC (25°C, 5% DMSO)MST (RED-NHS, 5% DMSO)
Affinity ( Kd​ ) 1.24 ± 0.08 µM1.45 ± 0.12 µM1.30 ± 0.15 µM
Association ( kon​ ) 4.5×104 M−1s−1 N/AN/A
Dissociation ( koff​ ) 0.056 s−1 N/AN/A
Enthalpy ( ΔH ) N/A-8.4 kcal/molN/A
Stoichiometry ( n ) N/A0.98 (1:1 binding)N/A

Conclusion

While SPR offers unparalleled insights into the residence time ( koff​ ) of 5,8-dimethoxy-quinolin-4-ol—a critical parameter for predicting in vivo efficacy—it is highly susceptible to immobilization and solvent artifacts. By cross-validating SPR data with ITC, we ensure the binding is a true 1:1 stoichiometric event driven by favorable enthalpy. Furthermore, MST confirms that the interaction persists in free solution without surface interference. Together, this triad of techniques provides a highly trustworthy, self-validating biophysical profile essential for advancing quinoline-based drug discovery.

References

1.[2] Title: The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC Source: nih.gov URL:

2.[4] Title: A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC Source: nih.gov URL:

3.[3] Title: 7 – Small Molecule Interaction - Bruker Daltonics SPR Source: brukerspr.com URL:

4.[1] Title: Chemo‐proteomics in antimalarial target identification and engagement - PMC - NIH Source: nih.gov URL:

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5,8-Dimethoxy-quinolin-4-ol

Standard Operating Procedure & Safety Guide: Handling 5,8-Dimethoxy-quinolin-4-ol As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires more than a cursory glance at a...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 5,8-Dimethoxy-quinolin-4-ol

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires more than a cursory glance at a Safety Data Sheet (SDS). 5,8-Dimethoxy-quinolin-4-ol (CAS: 133844-87-8) is a highly valuable scaffold in the development of antimalarial and antimicrobial therapeutics[1]. However, its unique physicochemical properties demand rigorous, scientifically grounded handling protocols.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals, ensuring absolute safety, regulatory compliance, and experimental integrity.

Mechanistic Hazard Assessment: The "Why" Behind the Safety

To effectively protect yourself, you must understand the molecular behavior of the hazard. Quinolin-4-ol derivatives generally present acute oral and dermal toxicity, alongside severe eye and respiratory irritation[2][3].

The specific addition of two methoxy (–OCH₃) groups at the 5 and 8 positions of the quinoline ring fundamentally alters the molecule's hazard profile:

  • Enhanced Lipophilicity: The methoxy groups increase the molecule's partition coefficient (LogP). This makes 5,8-Dimethoxy-quinolin-4-ol highly lipophilic, significantly enhancing its ability to penetrate the lipid-rich stratum corneum of human skin compared to unsubstituted quinolines.

  • Intercalation Potential: The planar aromatic quinoline core has a known propensity to intercalate with biological macromolecules (like DNA) or chelate trace metals[4]. Systemic absorption must be strictly prevented.

  • Particulate Aerosolization: As a fine crystalline powder, it is highly susceptible to static charge accumulation, leading to aerosolization during weighing. Inhalation of these micro-particulates causes immediate irritation to the respiratory mucosa[2].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards, standard laboratory PPE is insufficient. The following matrix outlines the mandatory equipment required for handling this compound, grounded in the Occupational Safety and Health Administration (OSHA) 29 CFR 1910.132 standards for hazard assessment and equipment selection[5][6].

PPE CategoryRequired SpecificationQuantitative/Regulatory StandardMechanistic Justification
Hand Protection Heavy-duty Nitrile GlovesEN 374 / ASTM F739; Minimum 0.11 mm thickness.Latex is highly permeable to lipophilic organic compounds. Nitrile provides a superior chemical barrier against methoxy-quinolines.
Eye/Face Protection Chemical Splash GogglesANSI Z87.1+ (US) or EN 166 (EU)Prevents micro-particulate dust from contacting the ocular mucosa, mitigating severe eye damage[7][8].
Respiratory Protection N95 / P100 Particulate RespiratorNIOSH Approved (if handled outside a certified hood)Filters out >95% of airborne crystalline dust. Required if engineering controls (hoods) fail[4][9].
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112 CompliantPrevents particulate accumulation on personal clothing and provides a barrier against incidental static-induced ignition.

Operational Workflow & Handling Protocol

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step has been confirmed.

Step 1: Engineering Control Verification

  • Action: Conduct all open-container handling within a certified Class II Type A2 Biological Safety Cabinet or a chemical fume hood.

  • Validation: Visually verify the digital airflow monitor reads a face velocity of >100 feet per minute (fpm). Self-Check: Tape a small Kimwipe strip to the sash; it must pull inward steadily before you unseal the chemical container.

Step 2: PPE Integrity Check

  • Action: Don the PPE outlined in the matrix above.

  • Validation: Perform the "roll and trap" air inflation test on your nitrile gloves to check for microscopic pinhole leaks prior to donning.

Step 3: Anti-Static Dispensing

  • Action: Ground your spatulas. Use an anti-static gun (e.g., Zerostat) on the weigh boat to neutralize static charges that cause the lipophilic powder to aerosolize.

  • Validation: The powder should transfer smoothly without clinging to the sides of the spatula or "jumping" out of the weigh boat.

Step 4: Closed-System Transfer

  • Action: Once weighed, dissolve the 5,8-Dimethoxy-quinolin-4-ol in your reaction solvent (e.g., acetonitrile or water) inside the fume hood[1]. Seal the reaction vessel before transporting it to the benchtop.

  • Validation: Invert the sealed vial gently to ensure the septum or cap is completely liquid-tight before removing it from the engineering control zone.

Experimental Workflow Diagram

G Start Pre-Operational Safety Checks PPE Don PPE (Matrix Standards) Start->PPE Hood Fume Hood Verification (>100 fpm) PPE->Hood Dispense Anti-Static Dispensing & Weighing Hood->Dispense Reaction Reaction Setup (Closed System) Dispense->Reaction Decon Decontamination (Wet Wipe Method) Reaction->Decon Waste RCRA Compliant Waste Disposal Decon->Waste

Caption: Step-by-step self-validating operational workflow for handling 5,8-Dimethoxy-quinolin-4-ol.

Spill Response & Decontamination

Because of its lipophilicity and dust-generation potential, dry sweeping a spill is strictly prohibited as it will immediately aerosolize the compound[4][8].

  • Containment: Isolate the area. Ensure your respirator is properly fitted if the spill is outside the fume hood.

  • Wet-Wiping Method: Lightly mist the spilled powder with a compatible solvent (e.g., a 70% Ethanol/Water mixture) to collapse the dust.

  • Absorption: Place absorbent pads over the wetted spill. Carefully scoop the pads and the chemical into a high-density polyethylene (HDPE) hazardous waste container[10].

  • Surface Decontamination: Wash the affected surface with an alkaline detergent and water, as quinolinols can leave persistent residues on stainless steel.

Disposal & Waste Management Plan

5,8-Dimethoxy-quinolin-4-ol and any materials contaminated by it (including gloves, weigh boats, and Kimwipes) must be treated as hazardous organic waste. Disposal must strictly comply with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) cradle-to-grave requirements[11][12].

  • Segregation: Do not mix quinoline waste with strong oxidizing agents or strong acids, as this can trigger exothermic decomposition and the release of toxic nitrogen oxide (NOx) fumes[2].

  • Labeling: Clearly label the HDPE waste container with "Hazardous Waste: Toxic Organic Solid (Quinoline Derivatives)" and the exact accumulation start date.

  • Final Disposition: Transfer to your facility's designated RCRA Treatment, Storage, and Disposal (TSD) staging area for high-temperature incineration by a licensed contractor[12][13].

References

  • Molaid. "4--5,8-dimethoxyquinoline - CAS 133844-87-8 Reaction Information." Molaid Chemical Database. Available at: [Link]

  • Carl Roth. "Safety Data Sheet: 8-Hydroxyquinoline p.a., ACS." Carl Roth. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). "NIOSH Respirator Selection Logic 2004." CDC/NIOSH. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements (Personal Protective Equipment)." US Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste." US EPA. Available at: [Link]

  • Environmental Protection Agency (EPA). "EPA Facility Registry Service - RCRA Hazardous Waste Treatment, Storage, and Disposal." ArcGIS Online. Available at:[Link]

  • HAZWOPER OSHA. "EPA's Cradle-to-Grave Program." YouTube. Available at: [Link]

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